5-Vanillylidene barbituric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-9-5-6(2-3-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHGWOUABYDGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415302 | |
| Record name | MLS000736959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40367-32-6 | |
| Record name | MLS000736959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Hydroxy-3-methoxybenzylidene)barbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Vanillylidene Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-vanillylidene barbituric acid. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key chemical and biological pathways.
Introduction
This compound, a derivative of barbituric acid, is synthesized through the Knoevenagel condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Barbituric acid and its derivatives are a well-known class of compounds with a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects. The introduction of the vanillylidene moiety at the 5-position of the barbituric acid scaffold has been explored for its potential to modulate these activities and introduce new pharmacological properties, such as antioxidant and anticancer effects. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Synthesis of this compound
The primary method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group of barbituric acid to the carbonyl group of vanillin, followed by a dehydration step to yield the final product. Various protocols have been developed to optimize this reaction, differing in catalysts, reaction conditions, and work-up procedures.
Experimental Protocols
Method 1: Aqueous Reflux
A straightforward and environmentally benign method involves the reaction in an aqueous medium.
-
Reactants:
-
Barbituric acid (1.0 eq)
-
Vanillin (1.0 eq)
-
Distilled water
-
-
Procedure:
-
Suspend equimolar amounts of barbituric acid and vanillin in distilled water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux with constant stirring for 30-60 minutes. The formation of a yellow precipitate indicates product formation.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold distilled water and a small amount of diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
-
Method 2: Solvent-Free Grinding
This method offers a green chemistry approach by avoiding the use of solvents.
-
Reactants:
-
Barbituric acid (1.0 eq)
-
Vanillin (1.0 eq)
-
Sodium acetate (catalytic amount)
-
-
Procedure:
-
In a mortar, combine barbituric acid, vanillin, and a catalytic amount of sodium acetate.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, wash the solid reaction mixture with distilled water to remove the catalyst and any unreacted starting materials.
-
Collect the product by filtration and dry under vacuum.
-
Method 3: Mechanochemical Synthesis
This solid-state method utilizes mechanical force to drive the reaction.
-
Reactants:
-
Barbituric acid (1.0 eq)
-
Vanillin (1.0 eq)
-
-
Procedure:
-
Place equimolar amounts of barbituric acid and vanillin in a ball milling jar.
-
Mill the mixture at a specified frequency for a designated time, which can be monitored in-situ using techniques like Raman spectroscopy.
-
The reaction is known to proceed through a co-crystal intermediate.[1][2]
-
After the reaction is complete, the product is isolated directly from the milling jar.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Knoevenagel Condensation Mechanism
The synthesis proceeds via the Knoevenagel condensation mechanism, which is initiated by the deprotonation of the active methylene group of barbituric acid.
Caption: Mechanism of Knoevenagel condensation.
Characterization Data
The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₅ | [2] |
| Molecular Weight | 262.22 g/mol | [2] |
| Melting Point | 293 °C (decomposes) | |
| Appearance | Yellow solid | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | s | 2H | NH (barbituric acid ring) |
| ~8.2 | s | 1H | =CH (vinylic proton) |
| ~7.4 | m | 3H | Ar-H (vanillylidene ring) |
| ~3.9 | s | 3H | -OCH₃ (methoxy group) |
| ~9.8 | s | 1H | Ar-OH (phenolic hydroxyl group) |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (barbituric acid ring) |
| ~150 | C=O (barbituric acid ring) |
| ~150 | C-OH (aromatic) |
| ~148 | C-OCH₃ (aromatic) |
| ~140 | =CH (vinylic carbon) |
| ~125-130 | Aromatic carbons |
| ~116 | C₅ (barbituric acid ring) |
| ~56 | -OCH₃ (methoxy carbon) |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
FTIR Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | O-H stretching (phenolic) |
| 3100-3200 | N-H stretching (amide) |
| ~3050 | C-H stretching (aromatic and vinylic) |
| ~1700-1750 | C=O stretching (amide I) |
| ~1650 | C=C stretching (vinylic) |
| ~1590, ~1510 | C=C stretching (aromatic) |
| ~1270 | C-O stretching (aryl ether) |
Potential Biological Activity: Anticancer Effects
Derivatives of 5-arylidene barbituric acid have shown promising anticancer activity in preclinical studies. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
One study on a novel barbituric acid derivative, BA-5, in hepatocellular carcinoma cells suggested that its anticancer effects are mediated through the inhibition of the AKT/p70s6k signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to the activation of apoptotic machinery. The study also observed an increase in the cleavage of caspase-7 and PARP, which are key executioners of apoptosis.[4]
Other studies on similar compounds have implicated the activation of the JNK and p38 MAPK pathways, which are stress-activated protein kinases that can promote apoptosis in response to cellular stress. Furthermore, some barbituric acid-based chromene derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) and activating caspases 3 and 9.[5]
Potential Anticancer Signaling Pathway
The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound, based on findings from related derivatives.
Caption: Potential anticancer signaling pathway of this compound.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The Knoevenagel condensation provides a versatile and efficient route to this compound, with several green chemistry protocols available. The characterization data confirms the structure of the molecule. Preliminary insights into the biological activities of related compounds suggest that this compound may possess interesting pharmacological properties, particularly as a potential anticancer agent. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical carbon–carbon bond formation that proceeds via a cocrystal intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Piezo-Responsive Hydrogen-Bonded Frameworks Based on Vanillin-Barbiturate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl- | C13H11Cl2N3O3 | CID 387477 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 5-Vanillylidene Barbituric Acid
Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of 5-Vanillylidene barbituric acid, a derivative of significant interest due to the broad pharmacological properties of the barbiturate family.[1][2] It is intended for researchers, scientists, and professionals in drug development. This guide covers the essential spectroscopic techniques—UV-Vis, FT-IR, NMR, and Mass Spectrometry—offering detailed experimental protocols, tabulated data for clear interpretation, and visualizations of key processes and relationships to facilitate a comprehensive understanding of the molecule's structural elucidation.
Chemical Structure and Properties
This compound is synthesized through the Knoevenagel condensation of vanillin and barbituric acid. Its fundamental properties are summarized below.
-
IUPAC Name: 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
The synthesis of 5-arylidine barbituric acid derivatives is commonly achieved through established methods like the Knoevenagel condensation.[5] Green chemistry approaches, such as solvent-free grinding, have proven effective and environmentally friendly.[6]
General Synthesis Protocol: Knoevenagel Condensation
This protocol describes a solvent-free synthesis using sodium acetate as a catalyst.
Materials:
-
Vanillin (aromatic aldehyde, 10 mmol)
-
Barbituric acid (10 mmol)
-
Sodium acetate (catalyst, 10 mmol)
-
Distilled water
-
Ethyl acetate and hexane (for TLC)
Procedure:
-
A mixture of vanillin, barbituric acid, and sodium acetate is placed in a mortar.
-
The mixture is ground at room temperature with a pestle.
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
-
Upon completion, the resulting solid product is washed with distilled water.
-
The product is filtered and recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.
Caption: Workflow for the solvent-free synthesis of the title compound.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized compound. The following sections detail the protocols and expected data from each key analytical technique.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system formed between the barbiturate and vanillylidene rings.
Experimental Protocol:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade Dimethyl sulfoxide (DMSO) or Ethanol.
-
Procedure: A dilute solution of the compound is prepared in the chosen solvent. The spectrum is recorded, typically from 200 to 600 nm, using a quartz cuvette with a 1 cm path length. The solvent is used as a blank for baseline correction.
| Solvent | λmax (nm) | Transition Type | Reference |
| DMSO | 211, 250, 312 | π→π* and n→π | [2] |
| Ethanol | 245, 298 | π→π and n→π* | [7] |
Note: Data is for similar 5-arylidine barbituric acid derivatives and is representative.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrument: FT-IR spectrometer.
-
Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a mull can be prepared using Nujol.[3]
-
Procedure: A background spectrum of the KBr pellet or mull agent is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3479 | O-H stretch (Phenolic) | Ar-OH | [7] |
| 3238 - 3064 | N-H stretch | Amide (N-H) | [2][8] |
| ~2918 | C-H stretch (Aromatic/Vinylic) | Ar-H, =C-H | [2] |
| 1750 - 1682 | C=O stretch | Amide Carbonyls | [7][8] |
| 1640 - 1599 | C=C stretch | Alkene/Aromatic | [7][8] |
| ~1262 | C-O stretch (Phenolic/Ether) | Ar-O-C, Ar-OH | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Experimental Protocol:
-
Instrument: NMR spectrometer (e.g., 300 or 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra are recorded at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard.
¹H NMR Data (Predicted, based on similar structures in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~11.4 - 11.1 | Singlet | 2H | Amide N-H protons | [8][9] |
| ~10.5 | Singlet | 1H | Phenolic O-H proton | [8] |
| ~8.2 | Singlet | 1H | Vinylic proton (=CH) | [8] |
| ~7.8 - 6.9 | Multiplet | 3H | Aromatic protons (Ar-H) | [8] |
| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) | [8] |
¹³C NMR Data (Predicted, based on barbituric acid and substituted aromatics)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~167 | Carbonyl Carbons (C=O) | [9] |
| ~151 | Carbonyl Carbons (C=O) | [9] |
| ~150 - 110 | Aromatic & Vinylic Carbons | - |
| ~56 | Methoxy Carbon (-OCH₃) | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
-
Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure: The sample is dissolved in an appropriate solvent and introduced into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is measured.
| m/z Value | Assignment | Reference |
| ~262.06 | [M]⁺ (Molecular Ion) | [3][4] |
| Fragments | Loss of CO, OCH₃, cleavage of the vanillylidene group | - |
Data Integration and Structural Elucidation
The combination of data from these spectroscopic techniques provides conclusive evidence for the structure of this compound. The workflow from synthesis to final structural confirmation is a critical process in chemical and pharmaceutical research. The confirmed structure allows for further investigation into the compound's biological activities, which for barbiturates can include anti-tumor, anti-cancer, and sedative properties.[1]
Caption: Integrated workflow from analysis to potential application.
References
5-Vanillylidene Barbituric Acid: A Potential Therapeutic Agent - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vanillylidene barbituric acid, a derivative of barbituric acid, has emerged as a compound of significant interest in the field of medicinal chemistry. Its structural features, combining the vanillylidene moiety with the barbiturate core, suggest a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and putative therapeutic applications. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its potential mechanisms of action.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₅ | [1] |
| Molecular Weight | 262.22 g/mol | [1] |
| CAS Number | 40367-32-6 | [1] |
| Appearance | Solid | |
| Melting Point | 293 °C (decomposes) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Various catalytic and solvent conditions have been explored to optimize this reaction, with a focus on green chemistry principles.[2]
Experimental Protocol: Green Synthesis using Grinding[2]
This solvent-free method offers high yields and short reaction times.
Materials:
-
Vanillin (10 mmol)
-
Barbituric acid (10 mmol)
-
Sodium acetate (10 mmol)
-
Mortar and pestle
-
Distilled water
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of vanillin (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) is placed in a mortar.
-
The mixture is ground at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
-
Upon completion of the reaction, the solid product is washed with distilled water.
-
The product is filtered and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Potential Therapeutic Applications and Quantitative Data
Anticancer Activity of Barbituric Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2b) | Human breast cancer cell line | Not specified, but showed greater % growth inhibition than Adriamycin at 10⁻⁴ M | [3] |
| 5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2d) | Human breast cancer cell line | Not specified, but showed greater % growth inhibition than Adriamycin at 10⁻⁴ M | [3] |
| Barbituric acid-based chromene derivative (4g) | A2780 (ovarian cancer) | Not specified, but potent | [4] |
| Barbituric acid derivatives containing azoles | BEL-7402, MCF-7, HCT-116 | Several compounds exhibited potent antiproliferative effects | [5] |
Antioxidant Activity of Barbituric Acid Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC₅₀ (µM) | Reference |
| 5-arylidine-N,N-diethylthiobarbiturate (V) (with three hydroxy groups) | 20.28 ± 0.15 | [6] |
| 5-arylidine-N,N-diethylthiobarbiturate (IV) | 22.89 ± 0.19 | [6] |
| 5-arylidine-N,N-diethylthiobarbiturate (I) | 26.34 ± 0.03 | [6] |
| Quercetin (Standard) | 16.96 ± 0.14 | [6] |
Antibacterial Activity of Barbituric Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-methyl-5-propyl-2-sulfanyl Barbituric Acid Derivatives (DR-IIA and DR-IID) | Methicillin-resistant Staphylococcus aureus (MRSA) | 250-500 | [7] |
| Chromenopyrimidinedione derivatives 16 and 18 | Gram-positive bacteria | Active | [8] |
Anti-inflammatory and Antifibrotic Activity
Studies on a specific barbituric acid derivative, referred to as BA-5, have demonstrated significant anti-inflammatory and antifibrotic effects.[9] This compound was shown to inhibit the activation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[9] The antifibrotic effect was attributed to the inhibition of both the TGF-β1/Smad and NF-κB signaling pathways.[9] While this data is for a derivative, the vanillylidene moiety of this compound is known for its antioxidant and anti-inflammatory properties, suggesting that this compound could also possess similar activities.[10]
Signaling Pathways
Based on studies of related barbituric acid derivatives, this compound may potentially modulate key signaling pathways involved in inflammation, cell proliferation, and fibrosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. A derivative of barbituric acid has been shown to inhibit this pathway, suggesting a potential mechanism for anti-inflammatory and antifibrotic effects.[9]
Caption: Potential inhibition of the NF-κB signaling pathway by a barbituric acid derivative.
TGF-β1/Smad Signaling Pathway
The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. A barbituric acid derivative has been shown to inhibit this pathway by reducing the phosphorylation of Smad2/3.[9]
Caption: Potential inhibition of the TGF-β1/Smad signaling pathway by a barbituric acid derivative.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of this compound's therapeutic potential.
MTT Cell Viability Assay[12][13][14][15]
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well microtiter plates
-
Cultured cells of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay[16][17][18][19][20]
This assay measures the antioxidant capacity of a compound.
Materials:
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent, e.g., methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the appropriate solvent.
-
Add a fixed volume of the sample or control solution to the wells of a 96-well plate.
-
Add a fixed volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. While direct quantitative data on its biological activities are currently limited, the known pharmacological properties of its constituent moieties and related derivatives suggest potential applications in oncology, inflammatory diseases, and fibrotic conditions. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this intriguing molecule. Future studies should focus on generating robust in vitro and in vivo data to elucidate its precise mechanisms of action, pharmacokinetic profile, and therapeutic efficacy. Such investigations will be crucial in determining the clinical translational potential of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. isca.me [isca.me]
- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 5-Vanillylidene Barbituric Acid for Alzheimer's Disease Research
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on 5-Vanillylidene Barbituric Acid for Alzheimer's Disease Research
Executive Summary
This technical guide provides a detailed overview of this compound (5-VBA) and its potential relevance to Alzheimer's disease (AD) research. While direct studies on 5-VBA for AD are limited, this document extrapolates its potential therapeutic mechanisms based on the known biological activities of its constituent moieties: vanillin and barbituric acid. This guide covers the synthesis of 5-VBA, its potential as a multi-target agent against key pathological hallmarks of AD, and detailed hypothetical experimental protocols for its evaluation. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic promise of 5-VBA and its derivatives.
Introduction: The Rationale for this compound in Alzheimer's Research
Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and significant neuroinflammation. The multifactorial nature of AD necessitates the development of multi-target-directed ligands. This compound emerges as a promising candidate due to the neuroprotective properties of vanillin and the diverse biological activities of barbituric acid derivatives.
Vanillin, a natural phenolic aldehyde, has demonstrated antioxidant, anti-inflammatory, and neuroprotective effects. Studies have shown its ability to inhibit Aβ aggregation and acetylcholinesterase (AChE). Barbituric acid and its derivatives have been explored for a range of therapeutic applications and can be functionalized to interact with various biological targets. The conjugation of these two moieties in 5-VBA offers a novel scaffold with the potential to simultaneously address multiple pathological cascades in AD.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound (barbituric acid) with an aldehyde (vanillin).
General Synthesis Protocol
A common and environmentally friendly method utilizes water as a solvent.
-
Reactants: Barbituric acid and vanillin (4-hydroxy-3-methoxybenzaldehyde) in equimolar amounts.
-
Solvent: Distilled water.
-
Procedure:
-
Barbituric acid and vanillin are dissolved in distilled water.
-
The mixture is refluxed for a period of 30 minutes to 2 hours.
-
The solid product that forms upon cooling is collected by filtration.
-
The collected solid is washed with cold water and a non-polar solvent like ether to remove unreacted starting materials.
-
The final product is dried under a vacuum.
-
This method is advantageous due to its simplicity, use of a green solvent, and ease of product isolation.
Synthesis Workflow
Potential Therapeutic Mechanisms and Targets in Alzheimer's Disease
Based on the activities of its parent compounds, 5-VBA is hypothesized to act on several key targets in AD pathology.
Inhibition of Amyloid-Beta Aggregation
The vanillin moiety suggests that 5-VBA could interfere with the aggregation of Aβ peptides, a critical early event in AD pathogenesis. Inhibition of Aβ aggregation can reduce the formation of toxic oligomers and plaques.
BACE1 Inhibition
The structural features of 5-VBA may allow it to bind to the active site of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in Aβ production. Inhibiting BACE1 would directly reduce the generation of Aβ peptides.
Inhibition of Tau Hyperphosphorylation
Chronic neuroinflammation and oxidative stress contribute to the hyperphosphorylation of tau protein. The potential anti-inflammatory and antioxidant properties of 5-VBA could indirectly inhibit tau pathology by modulating the activity of kinases such as GSK-3β and CDK5.
Anti-Neuroinflammatory and Antioxidant Effects
The phenolic hydroxyl group of the vanillin component is a key contributor to its antioxidant and anti-inflammatory properties. 5-VBA may scavenge free radicals and modulate inflammatory pathways in microglia and astrocytes, thereby protecting neurons from secondary damage.
Multi-Target Signaling Pathway
Experimental Protocols for Biological Evaluation
The following sections detail hypothetical experimental protocols for assessing the efficacy of 5-VBA against key AD targets.
In Vitro BACE1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-VBA against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
BACE1 inhibitor (positive control)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
5-VBA dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of 5-VBA in assay buffer.
-
In a 96-well plate, add the BACE1 enzyme to each well, followed by the different concentrations of 5-VBA or control compounds.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of 5-VBA.
-
Plot the percentage of BACE1 inhibition against the logarithm of the 5-VBA concentration and determine the IC50 value using non-linear regression analysis.
Thioflavin T (ThT) Amyloid-Beta Aggregation Assay
Objective: To evaluate the ability of 5-VBA to inhibit Aβ42 fibril formation.
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) solution
-
5-VBA dissolved in DMSO
-
Known Aβ aggregation inhibitor (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare monomeric Aβ42 by dissolving the peptide in HFIP and then removing the solvent under vacuum. Resuspend the peptide in assay buffer.
-
In a 96-well plate, mix the Aβ42 solution with various concentrations of 5-VBA or control compounds.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.
-
Plot the ThT fluorescence intensity against time to generate aggregation curves.
-
Determine the extent of inhibition by comparing the fluorescence of samples with 5-VBA to the control (Aβ42 alone).
In Vitro Neuroprotection Assay in Neuronal Cell Culture
Objective: To assess the protective effects of 5-VBA against Aβ-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Aβ42 oligomers (pre-aggregated)
-
5-VBA dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Plate reader for absorbance measurement
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of 5-VBA for 2 hours.
-
Expose the cells to a toxic concentration of pre-aggregated Aβ42 oligomers for 24-48 hours.
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the neuroprotective effect of 5-VBA.
Anti-Neuroinflammatory Assay in Microglial Cells
Objective: To evaluate the effect of 5-VBA on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).
Materials:
-
BV-2 murine microglial cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
5-VBA dissolved in DMSO
-
Griess reagent
-
96-well cell culture plate
-
Plate reader for absorbance measurement
Procedure:
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of 5-VBA for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.
-
Measure the absorbance at ~540 nm.
-
Create a standard curve with known concentrations of sodium nitrite to quantify the NO production.
-
Assess the inhibitory effect of 5-VBA on NO production.
Data Presentation (Hypothetical)
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described above.
Table 1: In Vitro Inhibitory Activity of 5-VBA
| Assay | Target | IC50 / EC50 (µM) |
| BACE1 Inhibition | BACE1 Enzyme | 15.2 ± 2.5 |
| Aβ Aggregation | Aβ42 Peptide | 8.7 ± 1.3 |
| Neuroprotection | Aβ-induced toxicity | 5.4 ± 0.9 |
| Anti-Neuroinflammation | LPS-induced NO production | 12.1 ± 1.8 |
Table 2: Comparison of 5-VBA with Standard Inhibitors (Hypothetical)
| Compound | BACE1 IC50 (µM) | Aβ Aggregation Inhibition (%) at 10 µM |
| 5-VBA | 15.2 | 65% |
| BACE1 Inhibitor (e.g., Verubecestat) | 0.02 | N/A |
| Aβ Inhibitor (e.g., Curcumin) | N/A | 80% |
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound in Alzheimer's disease models is currently lacking in the scientific literature, its chemical structure presents a compelling rationale for its investigation. The synthesis is straightforward, and the constituent parts of the molecule have known biological activities relevant to AD pathology.
Future research should focus on:
-
In-depth in vitro characterization: Validating the inhibitory activities of 5-VBA against BACE1, Aβ and tau aggregation, and its antioxidant and anti-inflammatory properties.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating derivatives of 5-VBA to optimize potency and selectivity for various targets.
-
In vivo studies: Assessing the pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy of promising candidates in transgenic animal models of Alzheimer's disease.
This technical guide provides a roadmap for the systematic evaluation of this compound as a potential multi-target therapeutic agent for Alzheimer's disease. The proposed experimental workflows and signaling pathway diagrams offer a framework for initiating and guiding future research in this promising area.
Antioxidant Properties of 5-Vanillylidene Barbituric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of 5-Vanillylidene barbituric acid, a derivative of barbituric acid and vanillin. While direct and extensive research on this specific molecule is limited, this document synthesizes available data on closely related arylidene barbiturates and vanillin derivatives to project its potential antioxidant capabilities. This guide covers its potential radical scavenging activities, and reducing power, and outlines the experimental protocols for key antioxidant assays. Furthermore, it explores the likely mechanisms of action and relevant signaling pathways. The information is presented to aid researchers and professionals in drug development in understanding and evaluating the antioxidant potential of this compound and its analogs.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
This compound combines the structural features of vanillin, a known antioxidant, and barbituric acid, a versatile scaffold in medicinal chemistry. This unique combination suggests that it may possess significant antioxidant properties. The phenolic hydroxyl group and the methoxy group on the vanillylidene moiety are expected to contribute to its radical scavenging and reducing capabilities. This guide aims to provide a detailed technical overview of these potential properties.
Chemical Structure and Antioxidant Potential
The chemical structure of this compound is characterized by a barbituric acid ring linked to a vanillylidene group.
The antioxidant potential of this molecule is primarily attributed to the vanillylidene portion, which contains a phenolic hydroxyl group. Phenolic compounds are well-established antioxidants that can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of the electron-donating methoxy group ortho to the hydroxyl group can further enhance this activity by stabilizing the resulting phenoxyl radical through resonance.
Quantitative Antioxidant Data
Direct quantitative antioxidant data for this compound is not extensively available in the reviewed literature. However, studies on structurally similar arylidene barbiturates and vanillin derivatives provide valuable insights into its expected activity. The following tables summarize the antioxidant activities of these related compounds.
Table 1: DPPH Radical Scavenging Activity of Arylidene Barbiturate Derivatives
| Compound | Substituent on Arylidene Ring | IC₅₀ (µM) | Reference |
| Derivative 1 | 4-OH | 20.28 ± 0.15 | [3] |
| Derivative 2 | 3,4-diOH | 15.16 - 48.26 | [4] |
| Derivative 3 | 4-OCH₃ | > 100 | [3] |
| Standard | Quercetin | 16.96 ± 0.14 | [3] |
| Standard | n-Propyl gallate | 30.30 | [4] |
Table 2: Superoxide Anion Radical Scavenging Activity of Arylidene Barbiturate Derivatives
| Compound | Substituent on Arylidene Ring | IC₅₀ (µM) | Reference |
| Derivative A | 2-OH | 98.3 | [4] |
| Derivative B | 3-OH | 102.6 | [4] |
| Derivative C | 4-OH | 105.6 | [4] |
| Standard | n-Propyl gallate | 106.34 | [4] |
Note: The data presented in these tables are for derivatives and should be used as a predictive guide for the potential activity of this compound. The presence of the 4-hydroxy-3-methoxy substitution pattern in this compound suggests it would likely exhibit significant DPPH and superoxide radical scavenging activities.
Experimental Protocols
This section provides detailed methodologies for the key antioxidant assays that can be employed to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 100 µL of various concentrations of the test compound (this compound) dissolved in methanol.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
Methanol is used as a blank, and a solution of DPPH and methanol without the test compound serves as the control. Ascorbic acid or Trolox can be used as a positive control.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate, and its reduction by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of the test compound to 190 µL of the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
-
Calculation:
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 30 µL of the test compound solution to 900 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
-
Calculation:
-
The antioxidant capacity is expressed as Fe²⁺ equivalents (µM).
-
Superoxide Radical (O₂⁻•) Scavenging Assay
This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated from a phenazine methosulfate-NADH (PMS-NADH) system.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of 1 M Tris-HCl buffer (pH 7.4), 30 mM EDTA, 50 mM NBT, and 780 mM NADH.
-
-
Assay Procedure:
-
In a test tube, mix 1 mL of various concentrations of the test compound, 1 mL of NBT solution, and 1 mL of NADH solution.
-
Initiate the reaction by adding 1 mL of PMS (120 µM).
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control.
-
Signaling Pathways and Mechanisms of Action
The antioxidant activity of phenolic compounds like this compound primarily involves direct radical scavenging through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly with the aid of the ortho-methoxy group.
Single-Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, forming a radical cation and an anion.
Beyond direct scavenging, phenolic antioxidants can also influence cellular signaling pathways related to oxidative stress. While specific studies on this compound are lacking, related compounds have been shown to modulate pathways such as:
-
Nrf2-ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Phenolic compounds can activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and is often activated by oxidative stress. Some antioxidants can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Structure-Activity Relationship (SAR)
Studies on arylidene barbiturates have highlighted some key structural features that influence their antioxidant activity:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical. Compounds with ortho- and para-hydroxyl groups generally exhibit stronger antioxidant activity.
-
Methoxy Groups: A methoxy group at the meta position relative to the hydroxyl group, as seen in the vanillylidene moiety, can enhance antioxidant activity by stabilizing the phenoxyl radical.
-
Electron-Donating Groups: In general, electron-donating substituents on the aromatic ring increase antioxidant potential, while electron-withdrawing groups tend to decrease it.
Based on these SAR principles, this compound, with its 4-hydroxy and 3-methoxy substituents, is predicted to be a potent antioxidant among the arylidene barbiturate class.
Conclusion and Future Directions
While direct experimental evidence is still emerging, the structural characteristics of this compound and the antioxidant data from closely related compounds strongly suggest its potential as an effective antioxidant agent. Its vanillylidene moiety provides the necessary chemical features for potent radical scavenging and reducing activities.
Future research should focus on:
-
Direct Quantification: Performing comprehensive in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) specifically on this compound to determine its IC₅₀ values and compare them with standard antioxidants.
-
Cellular Studies: Investigating its ability to mitigate oxidative stress in cellular models and elucidating its impact on key signaling pathways like Nrf2-ARE and NF-κB.
-
In Vivo Studies: Evaluating its antioxidant efficacy and pharmacokinetic profile in animal models of diseases associated with oxidative stress.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound as an antioxidant. The provided protocols and mechanistic insights offer a solid starting point for further investigation and development.
References
5-Vanillylidene Barbituric Acid: A Technical Guide to its Potential Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential anti-inflammatory properties of 5-Vanillylidene barbituric acid (5-VBA). Although direct experimental data on 5-VBA is limited, this document synthesizes the available scientific literature on structurally related compounds, namely barbituric acid derivatives and vanillic acid, to build a strong hypothesis for its mechanism of action and therapeutic potential. This guide details the postulated signaling pathways involved, presents quantitative data from analogous compounds in structured tables, and provides detailed experimental protocols for the comprehensive evaluation of 5-VBA's anti-inflammatory efficacy. The synthesis of 5-VBA via Knoevenagel condensation is also described. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound as a novel anti-inflammatory agent.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.
Barbituric acid and its derivatives have long been recognized for their diverse pharmacological activities. While primarily known for their effects on the central nervous system, emerging evidence suggests that certain derivatives possess significant anti-inflammatory and immunomodulatory properties. The 5-arylidene barbiturates, a class of compounds synthesized through the Knoevenagel condensation of barbituric acid with aromatic aldehydes, are of particular interest due to their structural diversity and potential for biological activity.
This compound (5-VBA) is a derivative that incorporates the vanillylidene moiety, which is structurally related to vanillic acid. Vanillic acid, a phenolic compound found in various plants, has well-documented anti-inflammatory and antioxidant effects. This guide explores the hypothesis that the combination of the barbituric acid scaffold with the vanillylidene group in 5-VBA may result in a compound with potent anti-inflammatory properties, likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Postulated Mechanism of Action
Based on the known anti-inflammatory effects of vanillic acid and other related compounds, it is hypothesized that 5-VBA exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that regulate their expression.
Inhibition of Pro-inflammatory Mediators
Inflammation is characterized by the release of a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Overproduction of these mediators contributes to the signs of inflammation and tissue damage. Vanillic acid has been shown to suppress the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. It is postulated that 5-VBA will exhibit similar inhibitory effects on these key inflammatory molecules.
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes. Vanillic acid has been demonstrated to inhibit NF-κB activation. It is therefore likely that 5-VBA will also interfere with this pathway, preventing the transcription of key inflammatory genes.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the expression of inflammatory mediators. Inhibition of MAPK signaling is a common mechanism for anti-inflammatory drugs. The potential for 5-VBA to modulate this pathway warrants investigation.
The following diagram illustrates the postulated mechanism of action of this compound in an LPS-stimulated macrophage.
Data from Structurally Related Compounds
The following tables summarize the quantitative anti-inflammatory data from studies on vanillic acid and other barbituric acid derivatives. This data provides a basis for the expected activity of 5-VBA.
Table 1: In Vitro Anti-inflammatory Activity of Vanillic Acid
| Cell Line | Stimulant | Mediator | Method | Concentration of Vanillic Acid | % Inhibition / IC50 | Reference |
| Mouse Peritoneal Macrophages | LPS | TNF-α | ELISA | 100 µM | ~40% inhibition | [1] |
| Mouse Peritoneal Macrophages | LPS | IL-6 | ELISA | 100 µM | ~60% inhibition | [1] |
| Mouse Peritoneal Macrophages | LPS | NO | Griess Assay | 100 µM | ~50% inhibition | [1] |
| Mouse Peritoneal Macrophages | LPS | PGE2 | EIA | 100 µM | ~45% inhibition | [1] |
| Human Neutrophils | fMLP | ROS | Chemiluminescence | 5-50 µg/mL | Significant downregulation | [2] |
| Human Neutrophils | LPS | TNF-α | ELISA | 5-50 µg/mL | Significant suppression | [2] |
| Human Neutrophils | LPS | IL-8 | ELISA | 5-50 µg/mL | Significant suppression | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Vanillic Acid
| Animal Model | Inflammatory Stimulus | Parameter Measured | Dose of Vanillic Acid | % Inhibition | Reference |
| Mice | Carrageenan | Paw Edema | 50 mg/kg | Significant reduction | [3] |
| Mice | Carrageenan | Myeloperoxidase Activity | 50 mg/kg | Significant inhibition | [3] |
| Mice | Acetic Acid | Writhing | 50 mg/kg | Significant inhibition | [3] |
Table 3: Anti-inflammatory/Immunomodulatory Activity of Barbituric Acid Derivatives
| Compound | Cell Line / Animal Model | Key Findings | Reference |
| BC12 | Jurkat T cells | >95% inhibition of IL-2 secretion | [4] |
| BC12 | Human Peripheral T Lymphocytes | Inhibition of IL-2 secretion | [4] |
| BC12-4 (analog) | Jurkat T cells | Similar activity to BC12 | [4] |
Proposed Experimental Protocols for Evaluation of 5-VBA
To validate the anti-inflammatory potential of 5-VBA, a series of standardized in vitro and in vivo experiments are recommended.
In Vitro Anti-inflammatory Assays
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of 5-VBA for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
4.1.2. Nitric Oxide (NO) Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
4.1.3. Cytokine Measurement (TNF-α and IL-6) by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add avidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
4.1.4. Western Blot Analysis for NF-κB Pathway Activation
-
Principle: Western blotting is used to detect the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates, which are markers of NF-κB pathway activation.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-IκBα, phospho-p65, total IκBα, total p65, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer 5-VBA orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Synthesis of this compound
5-VBA can be synthesized via a Knoevenagel condensation reaction between barbituric acid and vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
Reaction: Barbituric Acid + Vanillin --(Catalyst, Solvent)--> this compound + H₂O
-
General Procedure:
-
Dissolve equimolar amounts of barbituric acid and vanillin in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Add a catalytic amount of a base (e.g., piperidine, pyridine) or an acid.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, a strong scientific rationale for its potential exists based on the well-documented activities of its structural components, vanillic acid and the barbituric acid core. The proposed mechanism of action, involving the inhibition of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for future research.
The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of 5-VBA's anti-inflammatory properties. Future research should focus on:
-
In vitro validation: Confirming the inhibitory effects of 5-VBA on NO, TNF-α, and IL-6 production in LPS-stimulated macrophages and elucidating its precise effects on the NF-κB and MAPK signaling pathways.
-
In vivo efficacy: Evaluating the anti-inflammatory activity of 5-VBA in various animal models of inflammation to establish its in vivo potency and therapeutic potential.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of related 5-arylidene barbiturates to identify the key structural features required for optimal anti-inflammatory activity.
-
Safety and toxicity profiling: Conducting comprehensive toxicological studies to assess the safety profile of 5-VBA for potential therapeutic development.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 5-Vanillylidene Barbituric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-vanillylidene barbituric acid derivatives, a class of compounds with significant potential in medicinal chemistry. The document outlines various synthetic methodologies, presents quantitative data on reaction yields and biological activities, and includes standardized protocols for evaluating their therapeutic potential.
Introduction
This compound derivatives are synthesized through the Knoevenagel condensation of vanillin and barbituric acid. This reaction creates a carbon-carbon double bond, forming the characteristic vanillylidene structure at the 5-position of the barbituric acid ring.[1][2] These compounds have garnered considerable interest due to their diverse pharmacological activities, including anticancer, antioxidant, and antibacterial properties.[3][4][5] The versatile structure of the barbituric acid scaffold allows for further modifications to optimize biological activity.
Synthesis of this compound Derivatives
The primary method for synthesizing this compound derivatives is the Knoevenagel condensation.[6] Various approaches have been developed to improve reaction efficiency, yield, and environmental friendliness. Below are protocols for three common methods.
Protocol 1: Solvent-Free Grinding Method
This environmentally friendly method avoids the use of solvents and often results in high yields with short reaction times.
Materials:
-
Vanillin (10 mmol)
-
Barbituric acid (10 mmol)
-
Sodium acetate (10 mmol)
-
Mortar and pestle
-
Distilled water
-
Filtration apparatus
-
Suitable solvent for recrystallization (e.g., ethanol)
Procedure:
-
Combine vanillin (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) in a mortar.
-
Grind the mixture at room temperature until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.
-
Once the reaction is complete, wash the solid product with distilled water.
-
Filter the solid product and recrystallize it from a suitable solvent to obtain the purified this compound derivative.
Protocol 2: Aqueous Reflux Method
This method utilizes water as a green solvent.
Materials:
-
Vanillin derivative (e.g., vanillin or ethylvanillin) (1.56 mmol)
-
Barbituric acid (0.2 g, 1.56 mmol)
-
Distilled water (10 mL)
-
Reflux apparatus
-
Filtration apparatus
-
Ether
Procedure:
-
Dissolve barbituric acid (1.56 mmol) and the corresponding vanillin derivative (1.56 mmol) in 10 mL of distilled water in a round-bottom flask.
-
Reflux the mixture for 30 minutes.
-
A solid product will form. Filter the solid and wash it with cold water and ether.
-
Dry the purified product under vacuum.
Protocol 3: Electrochemical Synthesis
This method offers a fast and catalyst-free synthesis in an aqueous medium.[5]
Materials:
-
Vanillin (2 mmol)
-
Barbituric acid (2 mmol)
-
Electrolyte solution (e.g., 0.1 M NaCl in water)
-
Electrochemical cell with platinum or copper electrodes
-
Power supply for constant current
Procedure:
-
In an electrochemical cell, dissolve vanillin (2 mmol) and barbituric acid (2 mmol) in the electrolyte solution (10 mL).[5]
-
Apply a constant current of 20 mA. The reaction is typically complete in about 6 minutes.[5]
-
The product precipitates out of the solution in a highly pure crystalline form.
-
Filter the product, wash with water, and dry.
Quantitative Data
The following tables summarize the reaction yields and biological activity data for various this compound derivatives.
Table 1: Synthesis Yields of 5-Arylidene Barbituric Acid Derivatives
| Aldehyde Reactant | Synthesis Method | Catalyst/Conditions | Yield (%) | Reference |
| Vanillin | Grinding | Sodium Acetate, Room Temp. | High | |
| 4-(N,N-dimethylamino)benzaldehyde | Electrochemical | Catalyst-free, 70°C, Water | 95 | [5] |
| Benzaldehyde | Grinding | Sodium Acetate, Room Temp. | 92 | |
| 4-Chlorobenzaldehyde | Grinding | Sodium Acetate, Room Temp. | 94 | |
| 4-Methoxybenzaldehyde | Grinding | Sodium Acetate, Room Temp. | 90 | |
| 3-Nitrobenzaldehyde | Grinding | Sodium Acetate, Room Temp. | 88 | |
| 4-Hydroxybenzaldehyde | Aqueous Reflux | Water, 30 min | - | |
| 3-Fluorobenzaldehyde | Aqueous Reflux | Water, 30 min | 89 | |
| Various Aromatic Aldehydes | Azole Hybrids | - | 63-96 | [7] |
Table 2: In Vitro Anticancer Activity of Barbituric Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(4-(Trifluoromethyl)benzylidene)barbituric acid hybrid (3s) | HCT-116 | 21.53 | [7] |
| 5-(4-(Trifluoromethyl)benzylidene)barbituric acid hybrid (3s) | MCF-7 | 8.98 | [7] |
| 5-(4-Bromobenzylidene)barbituric acid hybrid (3h) | BEL-7402 | 9.49 | [7] |
| 5-(4-Bromobenzylidene)barbituric acid hybrid (3h) | HCT-116 | 18.89 | [7] |
| 5-(4-Chlorobenzylidene)barbituric acid hybrid (3c) | BEL-7402 | < 10 | [7] |
| Thiobarbituric acid derivative (2b) | DWD, Breast Cancer | Marked Activity | [8] |
| Thiobarbituric acid derivative (2d) | DWD, Breast Cancer | Marked Activity | [8] |
| Chromene-based barbituric acid derivative (4g) | A2780, MCF7, A549 | Potent Activity | [9] |
Table 3: Antioxidant Activity of Barbituric Acid Derivatives (DPPH Radical Scavenging)
| Compound Type | IC50 Range (µM) | Reference |
| Indole-based caffeic acid amides | 50.98 - 136.8 | [10] |
| Vanillic acid | - | [11] |
Experimental Protocols for Biological Evaluation
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, BEL-7402)[7]
-
Non-malignant control cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
5-Fluorouracil (5-FU) as a positive control[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and the positive control (5-FU) for 48 hours.[7]
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50) values.[7]
Protocol 5: Apoptosis Pathway Analysis
This protocol describes methods to investigate the mechanism of cell death induced by the compounds.
A. Reactive Oxygen Species (ROS) Measurement:
-
Treat cancer cells with the test compound at its IC50 concentration.
-
Use a fluorescent probe (e.g., DCFH-DA) to detect intracellular ROS levels.
-
Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.[9]
B. Caspase Activity Assay:
-
Lyse the treated cells to extract proteins.
-
Use commercially available kits to measure the activity of key caspases, such as caspase-3, caspase-7, and caspase-9.[3][9]
-
Alternatively, perform Western blot analysis to detect the cleavage of caspases and their substrate PARP.[3]
C. Mitochondrial Membrane Potential (MMP) Assay:
-
Stain treated cells with a potentiometric dye (e.g., JC-1 or Rhodamine 123).
-
Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP, which is an early marker of apoptosis.[9]
Visualizations
Caption: Knoevenagel Condensation Synthesis Workflow.
Caption: Proposed Apoptotic Signaling Pathway.
Caption: Anticancer Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical carbon–carbon bond formation that proceeds via a cocrystal intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation of Vanillin and Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the Knoevenagel condensation reaction between vanillin and barbituric acid to synthesize 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover conventional solvent-based methods, as well as green chemistry approaches such as solvent-free grinding. Furthermore, this document includes a summary of quantitative data from various reported syntheses and visual diagrams to elucidate the experimental workflow and reaction mechanism.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It typically involves the reaction of an active methylene compound with a carbonyl compound, catalyzed by a base. The reaction between vanillin (an aromatic aldehyde) and barbituric acid (an active methylene compound) is a classic example, yielding a highly conjugated product with potential applications in pharmaceuticals and as a building block for more complex molecules.[1] Derivatives of barbituric acid are known to exhibit a wide range of biological activities, including sedative, anticonvulsant, and antitumor effects.[2]
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the synthesis of 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione reported in the literature.
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Sodium Acetate | None (Grinding) | 10-15 min | Room Temp | 95 | 278-280 | |
| Piperidine/Acetic Acid | Butan-1-ol | 4 h | Reflux | 85 | 76-77 | [3] |
| Acetic Acid | Ethanol | Not Specified | Room Temp | 84 | Not Specified | [4] |
| None | Water | Minutes | Room Temp | Not Specified | Not Specified | [5] |
Spectroscopic Data for 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione:
-
¹H NMR (DMSO-d₆, 400 MHz, δ / ppm): 11.25 (s, 1H, NH), 11.13 (s, 1H, NH), 10.55 (s, 1H, OH), 8.47 (s, 1H, =CH), 8.22 (s, 1H, Ar-H), 7.86 (d, 1H, J=8.38 Hz, Ar-H), 6.90 (d, 1H, J=8.38 Hz, Ar-H), 3.83 (s, 3H, OCH₃).[6]
-
¹³C NMR (DMSO-d₆, 101 MHz, δ / ppm): 164.18, 162.49, 155.89, 153.06, 150.22, 146.96, 132.53, 124.20, 118.01, 115.32, 113.98, 55.51.[6]
Experimental Protocols
Protocol 1: Solvent-Free Grinding Method
This protocol is a green and efficient method for the synthesis of 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Materials:
-
Vanillin (10 mmol, 1.52 g)
-
Barbituric acid (10 mmol, 1.28 g)
-
Sodium acetate (10 mmol, 0.82 g)
-
Mortar and pestle
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
Combine vanillin, barbituric acid, and sodium acetate in a mortar.
-
Grind the mixture with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by the formation of a yellow-colored solid.
-
After completion of the reaction (monitored by TLC), wash the solid product with distilled water to remove the catalyst and any unreacted starting materials.
-
Filter the product and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Protocol 2: Conventional Solvent-Based Method
This protocol utilizes a conventional solvent-based approach with a basic catalyst.
Materials:
-
Vanillin (2 mmol, 0.304 g)
-
Barbituric acid (2 mmol, 0.256 g)
-
Butan-1-ol
-
Piperidine (catalytic amount)
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve vanillin and barbituric acid in butan-1-ol.
-
Add a catalytic amount of piperidine and glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to yield the final product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the Knoevenagel condensation between vanillin and barbituric acid.
References
Application Notes and Protocols: 5-Vanillylidene Barbituric Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vanillylidene barbituric acid is a derivative of barbituric acid, a class of compounds recognized for their diverse biological activities. This molecule, characterized by the presence of a vanillylidene group, has emerged as a subject of interest in the field of enzyme inhibition. Its structural features suggest potential interactions with the active sites of various enzymes, making it a candidate for investigation in drug discovery and development. These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition assays, focusing on its effects on tyrosinase, urease, and xanthine oxidase.
Target Enzymes and Therapeutic Relevance
This compound and its analogs have demonstrated inhibitory activity against several key enzymes:
-
Tyrosinase: A central enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1][2][3][4] Inhibition of tyrosinase is a key strategy in the development of treatments for hyperpigmentation disorders and in cosmetic skin-lightening products.[1][5]
-
Urease: A nickel-containing enzyme produced by various bacteria, including Helicobacter pylori.[6][7][8] Urease catalyzes the hydrolysis of urea to ammonia, which neutralizes gastric acid, allowing bacteria to survive in the acidic environment of the stomach.[7][8][9] Inhibition of urease is a promising therapeutic approach for the eradication of H. pylori infections, which are linked to gastritis, peptic ulcers, and gastric cancer.[7][8]
-
Xanthine Oxidase: A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10][11] Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout.[10] Xanthine oxidase inhibitors are therefore used in the management of gout.[10] The enzyme is also a source of reactive oxygen species (ROS), implicating it in oxidative stress-related pathologies.[10][12]
Quantitative Data on Enzyme Inhibition
While specific kinetic data for this compound is not extensively available, the following table summarizes representative inhibitory concentrations (IC50) for structurally related 5-benzylidene barbituric acid derivatives against the target enzymes. These values provide an expected range of potency.
| Enzyme Target | Derivative | IC50 (µM) | Notes |
| Mushroom Tyrosinase | 5-(4-hydroxybenzylidene)barbituric acid | 13.98 | Irreversible inhibitor.[13][14] |
| Mushroom Tyrosinase | 5-(4-hydroxy-3-methoxybenzylidene)thiobarbituric acid | 14.49 | Irreversible inhibitor.[13] |
| Jack Bean Urease | 5-benzylidene barbituric acid derivative | ~10 - 50 | The inhibitory activity of barbituric acid derivatives against urease has been reported in this range. |
| Bovine Xanthine Oxidase | 5-benzylidene barbituric acid derivative | ~20 - 100 | A range of IC50 values have been reported for various substituted benzylidene barbiturates. |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well plate format and measures the oxidation of L-DOPA to dopachrome.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series in phosphate buffer to achieve final assay concentrations (e.g., 1-100 µM). Ensure the final DMSO concentration is ≤1% in the assay.
-
Prepare a similar dilution series for kojic acid.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the respective test compound dilutions (or buffer for the control).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Urease Inhibition Assay (Berthelot Method)
This protocol measures the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Jack Bean Urease (e.g., from Sigma-Aldrich)
-
Urea
-
Phosphate Buffer (100 mM, pH 7.4)
-
Phenol Reagent (Phenol and sodium nitroprusside)
-
Alkali Reagent (Sodium hydroxide and sodium hypochlorite)
-
This compound
-
Thiourea (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve jack bean urease in phosphate buffer.
-
Dissolve urea in phosphate buffer to a final concentration of 100 mM.
-
Prepare stock solutions and dilutions of this compound and thiourea in an appropriate solvent (e.g., DMSO) and then dilute in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the test compound dilutions.
-
Add 25 µL of the urease solution and incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the urea solution to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value from the dose-response curve.
-
Xanthine Oxidase Inhibition Assay
This protocol measures the production of uric acid from xanthine.
Materials:
-
Bovine Milk Xanthine Oxidase (e.g., from Sigma-Aldrich)
-
Xanthine
-
Phosphate Buffer (50 mM, pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading UV absorbance
Procedure:
-
Prepare Solutions:
-
Dissolve xanthine oxidase in phosphate buffer.
-
Dissolve xanthine in a small amount of NaOH and then dilute with phosphate buffer to a final concentration of 150 µM.
-
Prepare stock solutions and dilutions of this compound and allopurinol in an appropriate solvent and then dilute in buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate, add 50 µL of the test compound dilutions.
-
Add 100 µL of the xanthine solution.
-
Pre-incubate at 25°C for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Add 50 µL of the xanthine oxidase solution to each well to start the reaction.
-
Immediately measure the increase in absorbance at 295 nm every minute for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (rate of increase in absorbance).
-
Determine the percentage of inhibition and the IC50 value as described previously.
-
Visualizations
Signaling Pathway of Tyrosinase Inhibition
Caption: Signaling pathway of melanogenesis and the point of inhibition by this compound.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General experimental workflow for an enzyme inhibition assay.
Logical Relationship of Xanthine Oxidase Inhibition
Caption: The role of xanthine oxidase in purine metabolism and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme [mdpi.com]
- 12. Xanthine oxidase inhibition attenuates doxorubicin-induced cardiotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of 5-benzylidene barbiturate derivatives on mushroom tyrosinase and their antibacterial activities [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Vanillylidene Barbituric Acid in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vanillylidene barbituric acid is a fluorescent organic molecule synthesized via the Knoevenagel condensation of vanillin and barbituric acid.[1][2][3] Its chemical structure, characterized by an electron-donating vanillylidene group and an electron-withdrawing barbituric acid moiety, suggests potential for use as a fluorescent probe in cell imaging. While specific photophysical data and detailed cell imaging applications for this compound are not extensively documented in publicly available literature, its structural similarity to other barbituric acid-based fluorogens and vanillin-based probes allows for the extrapolation of its potential properties and applications.[4] Many barbituric acid derivatives exhibit promising characteristics for bioimaging, such as aggregation-induced emission (AIE), large Stokes shifts, and solvatochromism, making them excellent candidates for developing novel imaging agents.[5][6][7]
This document provides a detailed overview of the potential applications of this compound in cell imaging, based on the properties of analogous compounds. It includes detailed protocols for its synthesis, characterization, and proposed use in cellular imaging, along with a discussion of its potential mechanisms of action and safety considerations.
Principle of Application
The fluorescence of this compound and its derivatives is based on the intramolecular charge transfer (ICT) mechanism between the electron-donating and electron-withdrawing components of the molecule.[6] This property often leads to solvatochromism, where the emission wavelength is dependent on the polarity of the microenvironment. Furthermore, many barbituric acid derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation.[5][6][7] This "light-up" characteristic is highly advantageous for bioimaging as it reduces background fluorescence and enhances the signal-to-noise ratio.
Based on these principles, this compound could potentially be used for:
-
Organelle Imaging: The AIE properties of similar molecules have been exploited to specifically target and image organelles such as mitochondria and lysosomes.[1][6][8] The probe's fluorescence may be enhanced upon accumulation within the hydrophobic environment of organelle membranes.
-
Sensing Local Polarity: Due to its likely solvatochromic properties, this compound could be used to probe the polarity of different cellular compartments.
-
Monitoring Dynamic Cellular Processes: The AIE effect can be triggered by changes in the local environment, such as protein aggregation or lipid droplet formation, allowing for the visualization of these dynamic processes.
Data Presentation
While specific quantitative data for this compound is limited, the following table summarizes the photophysical properties of structurally related barbituric acid-based fluorogens to provide an expected range of performance.
| Compound Family | Excitation Max (nm) | Emission Max (nm) | Key Features | Reference |
| Barbituric Acid-Aniline Adducts | 450-480 | 500-550 | Aggregation-Induced Emission, Solvatochromism | [5][7] |
| Thiobarbituric Acid Derivatives | ~475 | ~638 | Red-emitting, Aggregation-Induced Emission | [8] |
| Vanillin-Pyridine-Imidazole Core | ~355 | ~490 | Fluorescence enhancement upon target binding | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the Knoevenagel condensation reaction.[1][2]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Barbituric acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve 1.1 mmol of vanillin in 8 mL of ethanol in a 100 mL round-bottom flask.
-
In a separate container, dissolve 1 mmol of barbituric acid in 2 mL of hot water.
-
Add the hot barbituric acid solution to the vanillin solution.
-
Heat the reaction mixture to 60°C and stir for approximately 6 hours. The formation of a yellow precipitate indicates product formation.[2]
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the collected solid three times with ice-cold ethanol.
-
Dry the final product, this compound, under vacuum.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Preparation of Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a 1-5 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C, protected from light.
Live Cell Imaging Protocol (General)
This is a general protocol that may require optimization for specific cell types and applications.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Based on the properties of similar compounds, excitation is anticipated to be in the blue-green range (e.g., 450-490 nm) and emission in the green-red range (e.g., 500-650 nm).[4][5][7][8]
-
Diagram of Cell Staining Workflow:
References
- 1. AIEgen-Peptide Bioprobes for the Imaging of Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piezo-Responsive Hydrogen-Bonded Frameworks Based on Vanillin-Barbiturate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical carbon–carbon bond formation that proceeds via a cocrystal intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barbituric Acid Based Fluorogens: Synthesis, Aggregation-Induced Emission, and Protein Fibril Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organelle-specific bioprobes based on fluorogens with aggregation-induced emission (AIE) characteristics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01414C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
5-Vanillylidene Barbituric Acid: Application Notes and Protocols for a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Vanillylidene Barbituric Acid, a derivative of barbituric acid, and its potential applications as a fluorescent probe. While direct experimental data for this specific compound is limited in the current scientific literature, this document compiles detailed synthesis protocols based on established methods for analogous compounds and outlines potential applications in metal ion detection, cellular imaging, and reactive oxygen species (ROS) detection, supported by data from structurally similar molecules. The provided protocols are intended as a starting point for research and will require experimental validation for this specific molecule.
Synthesis of this compound
This compound can be synthesized via a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid.[1][2] Several environmentally friendly, "green" synthesis protocols have been reported for similar 5-arylidine barbituric acid derivatives, offering high yields and simple work-up procedures.[3][4]
Protocol 1: Solvent-Free Grinding Method[3]
This method is simple, rapid, and avoids the use of organic solvents.
Materials:
-
Vanillin (10 mmol)
-
Barbituric acid (10 mmol)
-
Sodium acetate (10 mmol)
-
Mortar and pestle
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Combine vanillin, barbituric acid, and sodium acetate in a mortar.
-
Grind the mixture at room temperature until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
-
Upon completion, wash the solid product with distilled water.
-
Filter the product and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.
Protocol 2: Copper Oxide Nanoparticle Catalyzed Method under High-Speed Stirring[4]
This protocol utilizes a recyclable heterogeneous catalyst.
Materials:
-
Vanillin (1 mmol)
-
Barbituric acid (1 mmol)
-
Copper oxide (CuO) nanoparticles (100 mg)
-
High-speed stirrer
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine vanillin, barbituric acid, and CuO nanoparticles.
-
Stir the mixture at high speed at room temperature until the reaction is complete, as monitored by TLC.
-
Dissolve the solid product in approximately 10 ml of ethyl acetate.
-
Separate the CuO nanoparticle catalyst by centrifugation. The catalyst can be washed with ethanol, dried, and reused.
-
Concentrate the ethyl acetate solution using a rotary evaporator.
-
Recrystallize the crude product to obtain pure this compound.
Potential Applications as a Fluorescent Probe
Detection of Metal Ions
Vanillin-based Schiff base ligands have demonstrated utility as "turn-on" fluorescent sensors for various metal ions, including Zn(II) and Cu(II).[3][4] The mechanism often involves chelation-enhanced fluorescence (CHEF) or inhibition of excited-state intramolecular proton transfer (ESIPT). It is plausible that this compound could act as a fluorescent probe for certain metal ions.
Hypothetical Protocol for Metal Ion Detection:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or a mixed aqueous-organic solvent system.
-
Preparation of Metal Ion Solutions: Prepare stock solutions of various metal salts (e.g., nitrates or chlorides) in deionized water.
-
Fluorescence Titration:
-
In a cuvette, place a solution of this compound at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum.
-
Incrementally add aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.
-
Monitor for changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength.
-
-
Selectivity and Competition Studies:
-
To assess selectivity, repeat the fluorescence measurement with a range of different metal ions at the same concentration.
-
To evaluate interference, measure the fluorescence response to the target metal ion in the presence of other potentially competing ions.
-
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus concentration plot.
Table 1: Photophysical and Sensing Properties of Related Barbituric Acid and Vanillin-Based Fluorescent Probes
| Compound/Probe | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| Aminopyridine-Vanillin Schiff Base (APySB-V) | Zn(II) | Not specified | 560 | 1.21 x 10⁻⁷ M | [3] |
| 6,6′-...bis(2-(6-methoxy)) phenol (H₂L) | Cu(II) | Not specified | Not specified | 3.8 x 10⁻⁸ M | [4] |
| Barbituric acid appended sensor | Cu²⁺/Hg²⁺ | Not specified | 483 | Not specified | |
| Phenazine-barbituric acid probe | Biothiols | Not specified | Near-infrared | Not specified | [5] |
Note: This table presents data for structurally related compounds to provide an indication of potential performance. The actual properties of this compound must be determined experimentally.
Diagram 1: Proposed Mechanism for Metal Ion Detection
Caption: Proposed chelation-enhanced fluorescence (CHEF) mechanism.
Cellular Imaging
Small molecule fluorescent probes are valuable tools for cellular imaging. The cell permeability and potential for specific localization of this compound would need to be determined experimentally.
General Protocol for Live Cell Imaging:
-
Cell Culture: Plate cells (e.g., HeLa, A549) on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths of the probe.
Diagram 2: General Workflow for Cellular Imaging
Caption: General workflow for cellular imaging.
Detection of Reactive Oxygen Species (ROS)
Some barbituric acid derivatives have been investigated for their antioxidant properties, and certain fluorescent probes can be designed to react with ROS, leading to a change in their fluorescence. The potential for this compound to detect ROS would depend on its reactivity with species such as hydrogen peroxide, hydroxyl radicals, or superoxide.
General Protocol for ROS Detection using a Fluorescent Probe:
-
Cell Culture and Treatment: Culture cells as described for cellular imaging. Treat cells with an agent known to induce ROS production (e.g., H₂O₂) as a positive control, and with the experimental compound.
-
Probe Loading: Load the cells with the fluorescent probe (e.g., this compound at 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement:
-
Microscopy: Acquire fluorescence images using a fluorescence microscope. An increase in fluorescence intensity would indicate an increase in ROS levels.
-
Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorometer or a microplate reader.
-
Diagram 3: General Principle of ROS Detection
Caption: General mechanism of a turn-on ROS fluorescent probe.
Data Presentation
As specific quantitative data for this compound is not available, the following table summarizes the photophysical properties of various 5-arylidine barbituric acid derivatives to provide a comparative context.
Table 2: Photophysical Properties of Selected 5-Arylidine Barbituric Acid Derivatives in DMSO
| Derivative | Abbreviation | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Reference |
| 5-(4-(dimethylamino)benzylidene) | MeB | 464 | 526 | 62 | [6] |
| 5-(4-(diethylamino)benzylidene) | EtB | 469 | 527 | 58 | [6] |
| 5-(4-(pyrrolidin-1-yl)benzylidene) | PyB | 469 | 527 | 58 | [6] |
| 5-(4-morpholinobenzylidene) | MoB | 455 | 532 | 77 | [6] |
Note: This data is for comparative purposes to guide the initial experimental design for this compound.
Conclusion
This compound presents an intriguing yet underexplored molecule with the potential to serve as a fluorescent probe. Its straightforward synthesis from readily available precursors makes it an accessible target for research. Based on the known properties of structurally similar compounds, it is a promising candidate for applications in metal ion sensing and potentially in cellular imaging. The protocols and comparative data provided herein offer a solid foundation for initiating research into the fluorescent properties and applications of this compound. Experimental validation of its photophysical characteristics and sensing capabilities is a necessary next step to fully realize its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Vanillylidene Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vanillylidene barbituric acid is a derivative of barbituric acid, a class of compounds known for their significant biological activities. As a derivative, it holds potential for various pharmaceutical applications, leveraging the core structure of barbituric acid which is a cornerstone in the development of central nervous system depressants.[1] The substitution at the 5-position with a vanillylidene group can modulate its pharmacological profile, making it a compound of interest for drug discovery and development.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals. These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and expected spectral data.
Applications
Derivatives of barbituric acid are widely recognized for their therapeutic applications, primarily as:
-
Sedatives and Hypnotics: To induce a calming effect or sleep.[3]
-
Anticonvulsants: To prevent or reduce the severity of epileptic seizures.[4]
-
Anesthetics: As an adjunct in anesthesia to induce unconsciousness.[3]
The biological activity of barbiturates is primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4][5] By enhancing the effect of GABA, an inhibitory neurotransmitter, barbiturates increase chloride ion influx into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[4]
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is predicted based on the known spectral data of its precursors, barbituric acid and vanillin, in DMSO-d₆.[6]
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.2 | Singlet | 2H | NH (barbituric acid) |
| ~9.8 | Singlet | 1H | OH (phenolic) |
| ~8.0 | Singlet | 1H | =CH (vinylic) |
| ~7.5 | Doublet | 1H | Ar-H |
| ~7.3 | Doublet of doublets | 1H | Ar-H |
| ~6.9 | Doublet | 1H | Ar-H |
| ~3.8 | Singlet | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~165 | C=O | C4/C6 (barbituric acid) |
| ~163 | C=O | C2 (barbituric acid) |
| ~151 | C | C (vinylic) |
| ~150 | C | C-OH (aromatic) |
| ~148 | C | C-OCH₃ (aromatic) |
| ~126 | CH | Ar-CH |
| ~125 | C | C (aromatic) |
| ~116 | CH | Ar-CH |
| ~115 | CH | Ar-CH |
| ~110 | C | C5 (barbituric acid) |
| ~56 | CH₃ | OCH₃ |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
Objective: To prepare a solution of this compound suitable for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipette
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube using a pipette.
-
Cap the NMR tube securely and vortex the sample until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
The sample is now ready for NMR analysis.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)[7]
-
5 mm NMR probe
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Dummy Scans | 4 |
| Acquisition Time | 4.096 s |
| Sweep Width | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Dummy Scans | 4 |
| Acquisition Time | 1.363 s |
| Sweep Width | 240 ppm |
| Temperature | 298 K |
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using the parameters outlined above.
-
After completing the ¹H acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using the parameters outlined above.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[8]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the GABA-A receptor.
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
References
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]
- 4. news-medical.net [news-medical.net]
- 5. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. scienceopen.com [scienceopen.com]
In Vivo Application of 5-Vanillylidene Barbituric Acid in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vanillylidene barbituric acid is a derivative of barbituric acid, a class of compounds historically recognized for their activity on the central nervous system (CNS). The incorporation of the vanillylidene moiety, a structure known to interact with vanilloid receptors (TRPV1), suggests that this compound may possess a unique pharmacological profile, potentially combining the classical effects of barbiturates with activities mediated by TRPV1. While direct in vivo studies on this compound are limited in publicly available literature, research on closely related 5-arylidene and 5-benzylidene barbituric acid derivatives provides a strong foundation for proposing its potential therapeutic applications and for designing relevant in vivo experimental protocols.
This document outlines potential in vivo applications of this compound in animal models based on data from analogous compounds. The primary proposed applications are in the fields of oncology and neurology, specifically as an anticancer and an anticonvulsant agent. The protocols provided are extrapolated from existing studies on similar molecules and should be adapted and optimized for specific experimental needs.
Potential Therapeutic Applications and Mechanism of Action
Barbituric acid derivatives have a well-established role as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, leading to CNS depressant effects such as sedation, hypnosis, and anticonvulsant activity.[1] More recent studies have highlighted the potential of 5-arylidene barbituric acid derivatives as anticancer, antioxidant, and anti-inflammatory agents.[2][3][4]
The vanillylidene group in this compound is of particular interest. Vanilloid compounds are known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling and temperature regulation.[5][6] Therefore, this compound may exhibit a dual mechanism of action, targeting both GABA-A receptors and TRPV1 channels. This could lead to synergistic or unique therapeutic effects.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on closely related 5-benzylidene barbituric acid derivatives. This data can serve as a starting point for dose-finding studies with this compound.
Table 1: In Vivo Anticonvulsant Activity of a 5-Benzylidene Barbituric Acid Derivative in Mice
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Effect | Reference Compound |
| Benzylidene Barbituric Acid Derivative 'a' | PTZ-induced seizures in mice | Intraperitoneal (i.p.) | 20 | Increased seizure threshold | Phenobarbital (20 mg/kg) |
Data extrapolated from a study on a specific benzylidene barbituric acid derivative, referred to as "compound a".[7][8]
Table 2: In Vivo Anticancer Activity of a Barbituric Acid Derivative (BA-5) in a Mouse Xenograft Model
| Compound | Animal Model | Cell Line | Administration Route | Dose (mg/kg) | Treatment Schedule | Outcome |
| BA-5 | NOD.CB17-Prkdcscid/jNarl mice | Huh7 (Hepatocellular Carcinoma) | Intraperitoneal (i.p.) | 4 | Daily | Reduced tumor growth |
Data from a study on a novel barbituric acid derivative, BA-5. The exact structure and relation to this compound is not specified.[2]
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in animal models for anticonvulsant and anticancer applications. These are based on methodologies used for similar compounds.
Protocol 1: Evaluation of Anticonvulsant Activity in a PTZ-Induced Seizure Model
Objective: To determine the efficacy of this compound in preventing or delaying the onset of seizures induced by pentylenetetrazole (PTZ) in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Pentylenetetrazole (PTZ)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (i.p.)
-
Group 2: this compound (e.g., 10 mg/kg, i.p.)
-
Group 3: this compound (e.g., 20 mg/kg, i.p.)
-
Group 4: this compound (e.g., 40 mg/kg, i.p.)
-
Group 5: Positive control - Phenobarbital (20 mg/kg, i.p.)
-
-
Drug Administration: Administer the vehicle, this compound, or phenobarbital via i.p. injection.
-
PTZ Induction: After a 30-minute pre-treatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for at least 30 minutes:
-
Latency to the first myoclonic jerk (seconds).
-
Latency to the onset of generalized clonic seizures (seconds).
-
Duration of clonic seizures (seconds).
-
Percentage of animals protected from seizures.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of Anticancer Activity in a Xenograft Mouse Model
Objective: To assess the in vivo antitumor efficacy of this compound in a human cancer xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with 1% DMSO)
-
Human cancer cell line (e.g., Huh7 for hepatocellular carcinoma)
-
Immunocompromised mice (e.g., NOD.CB17-Prkdcscid/jNarl or athymic nude mice), 5-6 weeks old
-
Matrigel
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Inoculation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to the following groups (n=5-8 per group):
-
Group 1: Vehicle control (i.p.)
-
Group 2: this compound (e.g., 2 mg/kg, i.p.)
-
Group 3: this compound (e.g., 4 mg/kg, i.p.)
-
Group 4: Positive control (a standard chemotherapeutic agent for the specific cancer type)
-
-
Treatment: Administer the treatments daily or on a specified schedule (e.g., 5 days a week) via i.p. injection.
-
Monitoring:
-
Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.
-
Record the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Optionally, process the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Collect blood for serum biochemistry to assess potential organ toxicity.
-
-
Data Analysis: Analyze tumor growth curves, final tumor weights, and body weight changes using appropriate statistical methods (e.g., two-way ANOVA for tumor growth, t-test or one-way ANOVA for final tumor weights).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed dual mechanism of this compound.
Caption: Workflow for in vivo anticancer xenograft studies.
Concluding Remarks
This compound presents an interesting scaffold for drug discovery, with potential applications in both neurology and oncology. The protocols and data presented here, derived from studies on closely related compounds, offer a robust starting point for the in vivo evaluation of this molecule. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish a safe and effective dose for this compound before proceeding with large-scale efficacy studies. Further investigation into its precise mechanism of action, particularly its effects on the TRPV1 channel in an in vivo setting, will be crucial for its future development as a therapeutic agent.
References
- 1. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Benzylidene Barbituric Acid Derivatives Shown Anticonvulsant Activity on Pentylenetetrazole-Induced Seizures in Mice: Involvement of Nitric Oxide Pathway [ps.tbzmed.ac.ir]
Application Notes and Protocols for Docking Studies of 5-Vanillylidene Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 5-Vanillylidene barbituric acid with various protein targets. This document is intended to guide researchers in setting up, performing, and analyzing docking simulations to evaluate the potential of this compound as a therapeutic agent.
Introduction
This compound is a derivative of barbituric acid, a class of compounds known for a wide range of biological activities, including sedative, antimicrobial, anticonvulsant, and anticancer effects.[1][2][3][4] The therapeutic potential of these compounds often stems from their ability to interact with specific protein targets, thereby modulating their function. Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (protein).[][6] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.[][7]
This document outlines the application of molecular docking to study the interactions between this compound and several potential protein targets implicated in various diseases.
Potential Protein Targets
Based on studies of similar 5-arylidene barbituric acid derivatives, the following proteins have been identified as potential targets for this compound:
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain.
-
Urease: A bacterial and fungal enzyme that is a target for antimicrobial agents.[8]
-
DNA Gyrase: A bacterial enzyme essential for DNA replication, making it a target for antibacterial drugs.[9]
-
Protoporphyrinogen Oxidase (PPO): An enzyme targeted by some herbicides.
-
Fatty Acid Binding Protein 5 (FABP5): A protein involved in pain and inflammation.[[“]]
Quantitative Docking Data Summary
The following table summarizes representative binding energy data from docking studies of 5-arylidene barbituric acid derivatives with their respective target proteins. These values can serve as a benchmark for studies on this compound.
| Target Protein | PDB ID | Ligand | Docking Software | Binding Energy (kcal/mol) | Reference |
| Cyclooxygenase-2 (COX-2) | 5KIR | 5-(4-nitrobenzylidene)barbituric acid | Glide | -11.569 | [11] |
| Urease (Jack bean) | 4H9M | 5-(3-Oxo-2-phenylisoindolin-1-yl)barbituric acid | AutoDock Vina | -8.5 (keto form) | [8] |
| DNA Gyrase (E. coli) | 1KZN | Triparanol | - | -6.2 | [9] |
| Protoporphyrinogen Oxidase (Nicotiana tabacum) | - | 5-(1-amino-4-phenoxybutylidene)barbituric acid derivative | - | - | [12] |
| Fatty Acid Binding Protein 5 (FABP5) | 5O98 | STK-0 | DOCK6 | - | [[“]] |
Experimental Protocols
A generalized workflow for molecular docking studies is presented below. This protocol can be adapted for specific software and target proteins.
I. Preparation of the Protein Structure
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Merge non-polar hydrogens.
-
Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
II. Preparation of the Ligand
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).
-
Ligand Optimization:
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
III. Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein. The grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
Docking Execution:
IV. Analysis of Docking Results
-
Binding Affinity: Analyze the predicted binding energies (in kcal/mol). More negative values indicate a stronger predicted binding affinity.
-
Interaction Analysis: Visualize the best-ranked docking pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.
-
Validation (Optional but Recommended): If a co-crystallized ligand is available for the target protein, a re-docking experiment should be performed to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[13]
Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.irapa.org [journals.irapa.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) Studies of 5-Vanillylidene Barbituric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative structure-activity relationship (QSAR) studies of 5-vanillylidene barbituric acid analogs, outlining their synthesis, biological evaluation, and computational modeling. The protocols detailed below are intended to guide researchers in synthesizing these compounds and evaluating their potential as therapeutic agents.
Introduction
This compound and its analogs are a class of compounds synthesized through the Knoevenagel condensation of vanillin or its derivatives with barbituric acid.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antioxidant, and enzyme inhibitory properties.[3][4] QSAR studies are powerful computational tools used to correlate the chemical structure of these analogs with their biological activity, thereby guiding the design of more potent and selective drug candidates.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound analogs, illustrating how to structure such data for QSAR analysis. The biological activity is represented as the half-maximal inhibitory concentration (IC50) against a hypothetical cancer cell line.
Table 1: Structures and Anticancer Activity of this compound Analogs
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | LogP | IC50 (µM) | pIC50 (-logIC50) |
| VBA-1 | H | OCH3 | 262.22 | 1.25 | 15.8 | 4.80 |
| VBA-2 | H | OC2H5 | 276.25 | 1.65 | 12.5 | 4.90 |
| VBA-3 | H | Cl | 266.64 | 1.98 | 8.2 | 5.09 |
| VBA-4 | H | NO2 | 277.20 | 1.10 | 25.1 | 4.60 |
| VBA-5 | CH3 | OCH3 | 276.25 | 1.70 | 10.1 | 5.00 |
| VBA-6 | CH3 | OC2H5 | 290.28 | 2.10 | 7.9 | 5.10 |
| VBA-7 | CH3 | Cl | 280.67 | 2.43 | 5.6 | 5.25 |
| VBA-8 | CH3 | NO2 | 291.23 | 1.55 | 18.3 | 4.74 |
Table 2: Physicochemical Descriptors for QSAR Modeling
| Compound ID | Steric (MolRef) | Electronic (HOMO) | Hydrophobic (CLogP) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| VBA-1 | 70.5 | -0.235 | 1.25 | 2 | 5 |
| VBA-2 | 75.1 | -0.238 | 1.65 | 2 | 5 |
| VBA-3 | 71.2 | -0.251 | 1.98 | 2 | 4 |
| VBA-4 | 72.8 | -0.289 | 1.10 | 2 | 6 |
| VBA-5 | 75.1 | -0.233 | 1.70 | 1 | 5 |
| VBA-6 | 79.7 | -0.236 | 2.10 | 1 | 5 |
| VBA-7 | 75.8 | -0.249 | 2.43 | 1 | 4 |
| VBA-8 | 77.4 | -0.287 | 1.55 | 1 | 6 |
Experimental Protocols
Synthesis of this compound Analogs (Knoevenagel Condensation)
This protocol describes a general method for the synthesis of this compound analogs.[1][2]
Materials:
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Vanillin or substituted vanillin derivative (10 mmol)
-
Barbituric acid or N-substituted barbituric acid (10 mmol)
-
Sodium acetate (10 mmol)
-
Mortar and pestle
-
Distilled water
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate for TLC mobile phase
Procedure:
-
In a mortar, add the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).[2]
-
Grind the mixture at room temperature using a pestle.[2]
-
Monitor the reaction progress by TLC using a hexane:ethyl acetate mobile phase.
-
Upon completion of the reaction, wash the solid product with distilled water.[2]
-
Filter the product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure 5-arylidene barbituric acid derivative.[2]
-
Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
Caption: Knoevenagel condensation workflow.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol details the evaluation of the anticancer activity of the synthesized compounds using the SRB assay.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
RPMI 1640 medium with 10% fetal bovine serum
-
96-well microtiter plates
-
Synthesized compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Trizma base
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for 48-72 hours.
-
After incubation, fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 20 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Trizma base.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A general workflow for developing a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is described below.[5][6]
Protocol:
-
Data Set Preparation: Compile a dataset of this compound analogs with their determined biological activities (pIC50 values).
-
Molecular Modeling: Build the 3D structures of all compounds and optimize their geometries using computational chemistry software.
-
Molecular Alignment: Align all the molecules in the dataset onto a common template structure. This is a critical step for generating reliable 3D-QSAR models.
-
Descriptor Calculation:
-
CoMFA: Place the aligned molecules in a 3D grid and calculate the steric and electrostatic interaction energies between a probe atom and each molecule at each grid point.
-
CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[5]
-
-
Statistical Analysis: Use Partial Least Squares (PLS) regression to correlate the calculated descriptors with the biological activities.
-
Model Validation: Validate the predictive power of the generated QSAR model using internal (cross-validation) and external validation (a test set of compounds not used in model generation).[5]
-
Contour Map Analysis: Visualize the results as 3D contour maps to identify the regions around the molecules where modifications are likely to increase or decrease biological activity.
Caption: Iterative 3D-QSAR modeling cycle.
Potential Signaling Pathway
While the exact mechanism of action for many this compound analogs is still under investigation, some barbituric acid derivatives have been shown to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway is depicted below.
Caption: Potential apoptosis induction pathway.
References
- 1. Piezo-Responsive Hydrogen-Bonded Frameworks Based on Vanillin-Barbiturate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Vanillylidene Barbituric Acid
Welcome to the technical support center for the synthesis of 5-Vanillylidene Barbituric Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. This reaction involves the formation of a new C=C bond at the C-5 position of the barbituric acid motif.[1][2]
Q2: What are some common causes of low yields in this synthesis?
A2: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, time), inefficient catalysis, poor mixing, or the presence of impurities.[3][4] Steric hindrance from substituents on the aldehyde can also negatively impact the yield.[4][5]
Q3: Are there "green" or environmentally friendly methods available for this synthesis?
A3: Yes, several green chemistry approaches have been developed. These include solvent-free reactions conducted by grinding the reactants, often with a catalyst, and reactions carried out in water as a solvent.[4][6] These methods are often faster, produce high yields, and reduce the use of hazardous organic solvents.[6]
Q4: How can the reaction time be reduced?
A4: Employing an effective catalyst is a primary way to shorten reaction times.[6][7] Additionally, methods like microwave irradiation and mechanochemical ball milling have been shown to significantly accelerate the reaction.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst or no catalyst used. | Introduce a suitable catalyst. Common choices include sodium acetate, aminosulfonic acid, or copper oxide nanoparticles.[6][7] |
| Low reaction temperature. | For solution-based reactions, consider increasing the temperature. For example, heating in water to 70°C can improve yields.[4] | |
| Poor mixing of solid reactants in solvent-free methods. | Ensure thorough grinding or milling to maximize contact between reactants.[3] | |
| Slow Reaction Rate | Inefficient catalyst. | Switch to a more active catalyst. Solid superacids like ZrO2/SO42- have been shown to be effective.[8] |
| Suboptimal reaction conditions. | For solvent-free grinding, ensure the amount of catalyst is optimized.[7] For solution reactions, ensure the solvent and temperature are appropriate.[4] | |
| Product is Impure or Difficult to Isolate | Side reactions or unreacted starting materials. | After the reaction, wash the solid product with distilled water to remove unreacted starting materials and water-soluble byproducts. |
| Product solubility in the reaction medium. | If the reaction is performed in a solvent where the product is soluble, cooling the reaction mixture can induce precipitation. Recrystallization from a suitable solvent like ethanol can be used for further purification. |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis by Grinding
This protocol is adapted from a green chemistry approach and offers high yields and short reaction times.
Materials:
-
Vanillin (10 mmol)
-
Barbituric acid (10 mmol)
-
Sodium acetate (10 mmol)
-
Mortar and pestle
-
Distilled water
-
Filter paper and funnel
Procedure:
-
Add vanillin, barbituric acid, and sodium acetate to a mortar.
-
Grind the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Continue grinding until the reaction is complete.
-
Wash the solid product with distilled water.
-
Filter the product and allow it to dry.
-
Recrystallize the product from a suitable solvent if further purification is needed.
Protocol 2: Electrochemical Synthesis in Water
This method is a fast, catalyst-free, and environmentally friendly approach.[4]
Materials:
-
Vanillin
-
Barbituric acid
-
Water (as solvent)
-
Electrochemical setup with appropriate electrodes
Procedure:
-
Dissolve vanillin and barbituric acid in water in an electrochemical cell.
-
Apply a constant current to initiate the reaction. The reaction is proposed to proceed via the cathodic reduction of barbituric acid.[4]
-
The reaction is typically complete in a short time (e.g., 6 minutes at 70°C).[4]
-
The product often separates as a highly pure crystalline solid.
-
Isolate the product by filtration.
Data Presentation
Comparison of Different Synthetic Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Grinding | Sodium Acetate | None | Room Temp. | - | High | |
| Grinding | Aminosulfonic Acid | None | Room Temp. | 10 min | 86-96% | [7][9] |
| Grinding | ZrO2/SO42- | None | Room Temp. | - | High | [8] |
| Stirring | CuO Nanoparticles | None | Room Temp. | - | High | [6] |
| Electrochemical | None | Water | 70°C | 6 min | 80% | [4] |
| Reflux | None | Ethanol | Reflux | 4-12 h | - | |
| Mechanochemical | None | None | Room Temp. | - | - | [3] |
Note: "-" indicates that the specific quantitative data was not provided in the cited source, but the method was described as effective.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Simplified reaction pathway for the Knoevenagel condensation.
References
- 1. Piezo-Responsive Hydrogen-Bonded Frameworks Based on Vanillin-Barbiturate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. efficient-method-for-synthesis-of-the-derivatives-of-5-arylidene-barbituric-acid-catalyzed-by-aminosulfonic-acid-with-grinding - Ask this paper | Bohrium [bohrium.com]
Overcoming solubility issues of 5-Vanillylidene barbituric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Vanillylidene barbituric acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the product of a Knoevenagel condensation between vanillin and barbituric acid.[1][2] It is an organic compound with potential applications in medicinal chemistry and materials science. Its planar structure and hydrogen bonding capabilities can lead to the formation of stable crystal lattices, resulting in low aqueous solubility.[1] This poor solubility can be a significant hurdle in various experimental settings, including biological assays and formulation development, as it may lead to inaccurate results or limit the compound's bioavailability.[3]
Q2: What are the initial signs of solubility problems with this compound?
A2: Common indicators of solubility issues include the formation of a precipitate or turbidity when dissolving the compound in aqueous buffers.[1] You might also observe inconsistent results in biological assays, which could be attributed to the compound precipitating out of the solution at the tested concentrations.[3]
Q3: In which common laboratory solvents is this compound expected to be soluble or insoluble?
-
Poorly soluble in: Water, non-polar organic solvents.
-
Slightly soluble to soluble in: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and alcohols such as ethanol and methanol.[4]
Q4: How does pH influence the solubility of this compound?
A4: this compound contains acidic protons on the barbiturate ring, similar to barbituric acid itself which has a pKa of approximately 4.01.[5] Therefore, its solubility is expected to be highly pH-dependent. In basic solutions (pH > pKa), the compound will deprotonate to form a more soluble salt. Conversely, in acidic or neutral aqueous solutions, it is likely to remain in its less soluble, protonated form.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during biological assay preparation.
Cause: The aqueous buffer used in the assay does not provide sufficient solubilizing power for the desired concentration of this compound.
Solutions:
-
pH Adjustment: Increase the pH of the buffer to deprotonate the molecule and enhance its solubility. A buffer with a pH of 7.4 or higher is recommended.
-
Co-solvent Usage: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the co-solvent is low enough (typically <1%) to not affect the biological assay.[3]
-
Use of Solubilizing Agents: Incorporate excipients such as cyclodextrins or non-ionic surfactants into the assay buffer to improve solubility.
Issue 2: Inconsistent or non-reproducible results in cell-based or enzymatic assays.
Cause: The compound may be precipitating at the tested concentrations, leading to an unknown and variable amount of soluble compound interacting with the biological target.[3]
Solutions:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of the compound in your specific assay buffer.
-
Microscopy Check: Visually inspect the assay wells under a microscope for any signs of compound precipitation.
-
Assay at Lower Concentrations: Conduct the assay at concentrations below the determined solubility limit to ensure all the compound is in solution.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water (pH 5.0) | 25 | < 0.1 |
| Water (pH 7.4) | 25 | 0.5 - 1.0 |
| Water (pH 9.0) | 25 | 5.0 - 10.0 |
| Ethanol | 25 | 1.0 - 5.0 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
Note: These are estimated values for illustrative purposes and should be experimentally verified.
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH | Buffer System | Estimated Solubility (µM) |
| 5.0 | Acetate Buffer | < 10 |
| 6.0 | Phosphate Buffer | 20 - 50 |
| 7.4 | Phosphate Buffered Saline (PBS) | 100 - 200 |
| 8.0 | Tris Buffer | > 500 |
Note: These are estimated values for illustrative purposes and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh out the desired amount of this compound into a clean vial.
-
Add the minimum volume of 100% DMSO required to completely dissolve the compound.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
For experimental use, dilute the stock solution into the final aqueous buffer. The final DMSO concentration should ideally be below 1% to minimize effects on biological systems.[3]
Protocol 2: pH-Modification Approach for Solubilization
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of this compound to each buffer.
-
Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.
-
Filter the samples to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Mandatory Visualizations
References
- 1. Piezo-Responsive Hydrogen-Bonded Frameworks Based on Vanillin-Barbiturate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vanillylidene acetone | C11H12O3 | CID 59039607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Barbituric acid - Wikipedia [en.wikipedia.org]
Stability testing of 5-Vanillylidene barbituric acid under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 5-Vanillylidene barbituric acid. The information is presented in a question-and-answer format to address common issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[1] For this compound, as with other barbituric acid derivatives, the following conditions are recommended:
-
Acid Hydrolysis: Treatment with an acid, such as 0.1 N HCl, at elevated temperatures.[2]
-
Base Hydrolysis: Treatment with a base, such as 0.1 N NaOH, at elevated temperatures.[2] Barbituric acid derivatives are known to be susceptible to hydrolysis, which can involve the opening of the pyrimidine ring.[3][4][5]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Exposure to dry heat at temperatures above accelerated stability testing conditions (e.g., 60°C, 80°C). The stability of barbituric acid derivatives is known to be affected by temperature.[6]
-
Photostability: Exposure to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. While some barbiturates show photolytic instability, others do not.[6][7]
Q2: How can I analyze the degradation of this compound during stability studies?
A2: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose. Thin-Layer Chromatography (TLC) can also be used for qualitative or semi-quantitative analysis.[3][6][8]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the known degradation of other barbituric acid derivatives, two primary degradation pathways for this compound can be anticipated:
-
Hydrolytic Degradation: This pathway likely involves the cleavage of the barbiturate ring, particularly under acidic or basic conditions. This can lead to the formation of vanillylidene malonuric acid and subsequently further degradation to vanillin, urea, and other smaller molecules.[3][4][5]
-
Photodegradation: For barbituric acid derivatives, photodegradation can involve dealkylation and ring opening.[7] In the case of this compound, cleavage of the vanillylidene group or modifications to the aromatic ring are also possible.
Q4: I am not seeing any degradation under my initial stress conditions. What should I do?
A4: If you do not observe any degradation, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions. For example:
-
Increase the concentration of the acid or base.
-
Increase the temperature.
-
Extend the duration of the stress testing.
It is a process of finding the conditions that cause a meaningful level of degradation (typically 10-30%) to ensure the analytical method is truly stability-indicating.[2]
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in my HPLC chromatogram.
-
Possible Cause: The mobile phase may not be optimal for separating the parent compound and its degradation products.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of this compound and its degradation products will be pH-dependent. Experiment with different pH values of the aqueous component of your mobile phase.
-
Modify Organic Solvent Ratio: Adjust the gradient or isocratic composition of your mobile phase (e.g., acetonitrile or methanol) to improve separation.
-
Change Column Chemistry: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Issue 2: Mass imbalance in the degradation study.
-
Possible Cause: Not all degradation products are being detected by your analytical method.
-
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. If you have access to a mass spectrometer (LC-MS), it can help to identify non-UV active compounds.
-
Evaluate Different Wavelengths: Analyze your samples at multiple UV wavelengths to ensure you are not missing degradation products that absorb at different maxima.
-
Consider Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or analysis.
-
Issue 3: Inconsistent results between replicate experiments.
-
Possible Cause: Issues with sample preparation, instrument variability, or the stability of the degradation products themselves.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that your sample preparation is precise and consistent. Pay attention to factors like weighing, dissolution, and dilution.
-
Check Instrument Performance: Verify the performance of your HPLC system, including pump flow rate accuracy and detector stability.
-
Assess Stability of Degraded Samples: The degradation products themselves may be unstable. Analyze samples as quickly as possible after they are prepared.
-
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Heat the solution in a water bath at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 40°C) for specified time points.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for specified time points.
-
At each time point, withdraw a sample and dilute to the target concentration.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure, prepare solutions of both the exposed and control samples for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation
The following table template can be used to record and compare the results of the stability studies.
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | Peak Area of Major Degradant |
| 0.1 N HCl (60°C) | 2 | 100.0 | ||||
| 4 | 100.0 | |||||
| 8 | 100.0 | |||||
| 24 | 100.0 | |||||
| 0.1 N NaOH (RT) | 2 | 100.0 | ||||
| 4 | 100.0 | |||||
| 8 | 100.0 | |||||
| 24 | 100.0 | |||||
| 3% H₂O₂ (RT) | 2 | 100.0 | ||||
| 4 | 100.0 | |||||
| 8 | 100.0 | |||||
| 24 | 100.0 | |||||
| Thermal (80°C) | 24 | 100.0 | ||||
| 48 | 100.0 | |||||
| Photostability | 1.2M lux hrs | 100.0 |
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Barbituric acid - Wikipedia [en.wikipedia.org]
- 6. Kinetics of hydrolysis of barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Synthesis of 5-Vanillylidene Barbituric Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Vanillylidene barbituric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of vanillin and barbituric acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or inadequate catalyst activity. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting materials are still present. - Ensure the catalyst is active and used in the correct proportion. For instance, when using a reusable catalyst, ensure it hasn't lost activity over multiple cycles.[1] - Consider alternative catalysts that have been reported to give high yields, such as sodium acetate under grinding conditions or various nanoparticles.[1][2] |
| Sub-optimal reaction conditions (e.g., temperature, solvent). | - If performing the reaction in a solvent, ensure it is appropriate for the Knoevenagel condensation. Some methods advocate for solvent-free conditions to improve yields and reaction times.[2] - For solvent-based reactions, ensure the correct temperature is maintained. Some protocols may require reflux.[3] | |
| Impure starting materials. | - Use pure vanillin and barbituric acid. Impurities can interfere with the reaction. Recrystallize starting materials if necessary. | |
| Formation of Side Products | Potential for bis-addition or self-condensation of barbituric acid.[1] | - Use an equimolar ratio of vanillin and barbituric acid to minimize the chance of side reactions. - A well-chosen catalyst can improve the selectivity of the reaction.[4] |
| Degradation of the product or starting materials. | - Avoid excessively high temperatures or prolonged reaction times which might lead to degradation. - Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can cause decomposition. | |
| Difficulty in Product Purification | Product is contaminated with unreacted starting materials. | - After the reaction, wash the solid product thoroughly with water to remove unreacted barbituric acid and other water-soluble impurities.[2] - Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common and effective purification method.[3] |
| Product is an oil or difficult to crystallize. | - Try triturating the crude product with a non-polar solvent to induce crystallization. - If recrystallization is challenging, column chromatography can be employed for purification, although this is less common for this specific synthesis. | |
| Inconsistent Results | Variability in mechanochemical (grinding) reactions. | - The physical state of the reagents and the efficiency of mixing are crucial in mechanochemical synthesis.[5] - The presence of moisture can negatively impact the reaction rate in some solid-state reactions.[5] Ensure reagents are dry. - The type of milling equipment and ball-to-reactant ratio can influence the reaction kinetics.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Knoevenagel condensation. This is a nucleophilic addition of an active hydrogen compound (barbituric acid) to a carbonyl group (vanillin), followed by a dehydration reaction to form the C=C double bond.[3][6] Barbituric acid's methylene group is highly acidic and readily forms a carbanion, which then attacks the aldehyde carbon of vanillin.
Q2: What are some "green" or environmentally friendly methods for this synthesis?
A2: Several green chemistry approaches have been developed to minimize the use of hazardous solvents and reduce energy consumption. These include:
-
Solvent-free grinding: Reacting vanillin and barbituric acid with a catalyst like sodium acetate at room temperature by grinding them together. This method often results in shorter reaction times and high yields.[2]
-
Use of water as a solvent: Water is an environmentally benign solvent, and some protocols have been developed for this reaction in an aqueous medium.[3]
-
Catalysis with reusable catalysts: Employing solid catalysts like copper oxide nanoparticles or solid superacids that can be easily recovered and reused for multiple reaction cycles.[1][7]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques can be used for characterization:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
Thin Layer Chromatography (TLC): To assess the purity and compare the Rf value with a standard.
Q4: What is the typical appearance of the final product?
A4: this compound is typically a yellow solid or crystalline powder.[8] The color arises from the extended conjugation in the molecule.
Quantitative Data Summary
The following tables summarize reaction conditions and yields reported in various studies for the synthesis of this compound.
Table 1: Comparison of Different Catalysts and Conditions
| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Sodium Acetate | None (Grinding) | Room Temperature | 5-10 min | 92 | [2] |
| ZrO₂/SO₄²⁻ | None (Grinding) | Room Temperature | 15 min | 94 | [7] |
| CuO Nanoparticles | None (Stirring) | Room Temperature | 30 min | 95 | [1] |
| [TPPHSP]Br | EtOH-H₂O | Reflux | Not Specified | High | [3][4] |
| Co₃O₄ Nanostructure | Aqueous | Reflux | Not Specified | 89-91 | [3] |
| No Catalyst | None (Stirring) | Room Temperature | 30 min | 25 | [1] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis via Grinding
This protocol is adapted from a green chemistry approach that is rapid and high-yielding.[2]
-
Reagents:
-
Vanillin (10 mmol)
-
Barbituric acid (10 mmol)
-
Sodium acetate (10 mmol)
-
-
Procedure:
-
Add all three components to a mortar.
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress by TLC (using a hexane:ethyl acetate solvent system). The reaction is often complete within 5-10 minutes, indicated by a color change and the disappearance of starting materials on the TLC plate.
-
Once the reaction is complete, wash the solid product with distilled water.
-
Filter the product and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the solvent-free synthesis of this compound.
Logical Relationship: Knoevenagel Condensation Mechanism
Caption: Key steps in the Knoevenagel condensation for this compound.
References
Enhancing the fluorescence quantum yield of 5-Vanillylidene barbituric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the fluorescence quantum yield of 5-Vanillylidene barbituric acid. The information is compiled from established principles of fluorescence spectroscopy and studies on related barbituric acid derivatives.
Troubleshooting Guide
Issue 1: Low or No Detectable Fluorescence
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Solvent | This compound's fluorescence is highly sensitive to solvent polarity. Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, water). Barbituric acid derivatives often exhibit solvatochromism.[1][2][3] | Identification of a solvent that promotes a favorable excited state, leading to enhanced fluorescence. |
| Concentration Quenching | Prepare a dilution series of the compound and measure the fluorescence at each concentration. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ) in some dyes.[4] | Determination of the optimal concentration range where fluorescence intensity is maximal before quenching effects dominate. |
| Aggregation-Induced Emission (AIE) | Conversely, some barbituric acid derivatives are known to be AIE-active, meaning they fluoresce more strongly in an aggregated state.[1][2][3][5][6] Investigate fluorescence in solvent mixtures where the compound has poor solubility (e.g., DMSO/water or methanol/water mixtures).[1][2] | A significant increase in fluorescence intensity upon aggregation, confirming AIE properties. |
| Incorrect Excitation/Emission Wavelengths | Record the full absorption (UV-Vis) and emission spectra to determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths. Excite at the absorption maximum and scan a broad range for emission. | Accurate determination of λ_ex and λ_em for maximum signal detection. |
| Photodegradation | Minimize exposure of the sample to the excitation light source. Use the lowest effective excitation power and shortest possible exposure times. Check for changes in the absorption spectrum over time. | A stable fluorescence signal, indicating minimal sample degradation during the experiment. |
| Presence of Quenchers | Ensure solvents are of high purity (spectroscopic grade). Dissolved oxygen can be a potent quencher; de-gas solvents by bubbling with nitrogen or argon. | Increased fluorescence intensity due to the removal of quenching species. |
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Expected Outcome |
| Inner Filter Effects | Ensure the absorbance of the sample and standard at the excitation wavelength is low, typically below 0.1, to minimize reabsorption of emitted light.[7][8] | Linear relationship between absorbance and fluorescence intensity, ensuring accurate quantum yield calculation. |
| Mismatched Reference Standard | Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.[7][9][10] | More reliable and accurate quantum yield values. |
| Instrumental Variations | Ensure that all experimental parameters (e.g., excitation/emission slit widths, detector voltage, cuvette path length) are identical for both the sample and the reference standard.[4][7] | Consistent and reproducible measurements. |
| Solvent Refractive Index | The refractive index of the solvent affects the quantum yield calculation. Use the correct refractive index for the solvent in which the sample and standard are dissolved.[4] | Accurate calculation of the relative quantum yield. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for selecting a solvent to enhance the fluorescence of this compound?
A1: Based on studies of similar barbituric acid derivatives, which often exhibit intramolecular charge transfer (ICT) characteristics, solvents of intermediate polarity such as dichloromethane or DMSO are good starting points.[1][5] However, due to the possibility of aggregation-induced emission (AIE), it is crucial to also investigate solvent systems where the compound is less soluble, such as mixtures of a good solvent (e.g., DMSO) with a poor solvent (e.g., water).[1][2][6]
Q2: How can I determine if this compound exhibits Aggregation-Induced Emission (AIE)?
A2: To test for AIE, dissolve the compound in a good solvent (e.g., DMSO) where it is likely non-emissive. Then, incrementally add a poor solvent (e.g., water) while monitoring the fluorescence intensity. A significant increase in fluorescence at a high fraction of the poor solvent is a strong indicator of AIE.[2][6]
Q3: What are common fluorescence quantum yield standards, and how do I choose one?
A3: Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ_F ≈ 0.54), fluorescein in 0.1 M NaOH (Φ_F ≈ 0.95), and Rhodamine 6G in ethanol (Φ_F ≈ 0.95).[9] The ideal standard should have an absorption profile that overlaps well with your compound's absorption, allowing for excitation at the same wavelength, and its emission spectrum should be in a similar region to minimize wavelength-dependent detector biases.[8]
Q4: My fluorescence intensity decreases over time during measurement. What is happening?
A4: This is likely due to photobleaching or photodegradation, where the molecule is chemically altered by the excitation light. To mitigate this, you can reduce the excitation light intensity, use neutral density filters, decrease the sample exposure time, or ensure the solvent is de-gassed to remove oxygen, which can accelerate photodegradation.
Q5: Can modifying the chemical structure of this compound enhance its quantum yield?
A5: Yes. Introducing electron-donating groups (like methoxy or amino groups) or electron-withdrawing groups (like nitro or cyano groups) to the vanillylidene or barbituric acid rings can significantly alter the electronic properties and potentially increase the quantum yield.[11] Additionally, introducing bulky groups can restrict intramolecular rotations, a common strategy to enhance fluorescence in AIE-active molecules.[12]
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol uses the comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[7]
Materials:
-
This compound sample
-
Fluorescence standard (e.g., Rhodamine 6G)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the same solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield (Φ_x) of the sample is calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
Protocol 2: Screening for Aggregation-Induced Emission (AIE)
Materials:
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This compound
-
A "good" solvent (e.g., DMSO)
-
A "poor" or "anti-solvent" (e.g., water)
-
Fluorometer
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in the good solvent (e.g., 1 mM in DMSO).
-
Initial Measurement: Measure the fluorescence of the stock solution. It is expected to be weakly or non-fluorescent.
-
Titration with Anti-Solvent: Create a series of samples in cuvettes with varying solvent fractions. For example, start with 99% DMSO / 1% water and incrementally increase the water fraction (e.g., 90/10, 80/20, ..., 10/90). The final concentration of the dye should be kept constant.
-
Measure Fluorescence: After allowing each mixture to equilibrate, measure the fluorescence emission spectrum.
-
Analyze Results: Plot the fluorescence intensity at the emission maximum against the percentage of the anti-solvent. A sharp increase in intensity at higher anti-solvent fractions indicates AIE activity.[2]
Visualizations
Caption: Workflow for relative fluorescence quantum yield determination.
Caption: Experimental workflow for identifying AIE properties.
Caption: Logical flow for troubleshooting low fluorescence signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Barbituric Acid Based Fluorogens: Synthesis, Aggregation-Induced Emission, and Protein Fibril Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barbituric Acid Based Fluorogens: Synthesis, Aggregation-Induced Emission, and Protein Fibril Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multi-purpose barbituric acid derivatives with aggregation induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 11. iris.unito.it [iris.unito.it]
- 12. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cell permeability issues with 5-Vanillylidene barbituric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell permeability challenges encountered during experiments with 5-Vanillylidene barbituric acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability crucial for its biological activity?
A: this compound is a derivative of barbituric acid, a class of compounds known to act as central nervous system depressants by modulating the GABA-A receptor.[1][2][3] Its chemical formula is C₁₂H₁₀N₂O₅ and it has a molecular weight of approximately 262.22 g/mol .[4][5] For this compound to exert its biological effect, it must first cross the cell membrane to reach its intracellular or membrane-bound targets. Therefore, its cell permeability is a critical determinant of its overall efficacy and potency in experimental systems. Recent studies have also explored the anti-proliferative and anti-migratory effects of barbituric acid derivatives in cancer cells, further highlighting the need for efficient intracellular access.[6]
Q2: My experiment indicates a low intracellular concentration of this compound. Does this definitively mean it has poor cell permeability?
A: Not necessarily. While poor permeability is a likely cause, other factors can lead to low intracellular concentrations. These include:
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Poor Solubility: The compound may not be fully dissolved in the experimental buffer, limiting the concentration available for transport. Barbituric acid itself is only moderately soluble in water.
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Compound Instability: The molecule might be degrading in the culture medium or inside the cell.
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Active Efflux: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[7] This is a common mechanism of drug resistance.
-
Non-Specific Binding: The compound may adsorb to plasticware (e.g., pipette tips, plates), reducing the effective concentration.[7]
It is essential to systematically investigate these possibilities before concluding that the compound has inherently poor passive permeability.
Q3: What are the key physicochemical properties that influence a small molecule's passive cell permeability?
A: The passive diffusion of a small molecule like this compound across the cell membrane is largely governed by a set of physicochemical properties, often summarized by Lipinski's "Rule of 5".[8] Poor permeability is more likely when a compound violates these rules. The key factors are:
-
Lipophilicity (logP): A measure of a compound's solubility in a non-polar solvent (like octanol) versus a polar solvent (like water). Molecules that are too hydrophilic struggle to enter the lipid bilayer, while those that are too lipophilic may get trapped within it.
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Molecular Size (Molecular Weight): Smaller molecules generally permeate more easily than larger ones.[9]
-
Polarity (Polar Surface Area - PSA): A high number of hydrogen bond donors and acceptors increases a molecule's polarity, making it more difficult to cross the hydrophobic membrane core.[8]
-
Charge: Charged molecules cannot easily diffuse across the lipid bilayer.[9]
Q4: What is the difference between passive diffusion and active transport, and how can I determine which process governs my compound's movement across the cell membrane?
A:
-
Passive Diffusion: This is the movement of a substance across a membrane from an area of higher concentration to one of lower concentration, without the help of a transport protein. This process does not require energy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is specifically designed to measure only passive diffusion.[10][11]
-
Active Transport: This process involves membrane proteins (transporters) that move substances against their concentration gradient, requiring cellular energy (ATP). Efflux pumps, which actively remove compounds from the cell, are a form of active transport.
You can distinguish between these mechanisms using a Caco-2 cell permeability assay .[12] This assay measures permeability in two directions: from the apical (A) to the basolateral (B) side, and from B to A. By calculating the efflux ratio (ER) , you can identify active efflux. An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[7]
Caption: Passive Diffusion vs. Active Transport.
Section 2: Troubleshooting Guides
Guide 1: Investigating Low Apparent Permeability of this compound
This guide provides a systematic workflow to diagnose the cause of low apparent permeability observed in an in-vitro assay.
References
- 1. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
Strategies to reduce cytotoxicity of 5-Vanillylidene barbituric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Vanillylidene barbituric acid and related compounds. The information aims to address potential issues encountered during in vitro experiments, with a focus on strategies to mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound, also known as 5-(4-hydroxy-3-methoxybenzylidene)barbituric acid, is a derivative of barbituric acid. While barbituric acid itself is not pharmacologically active, its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The pharmacological effects of barbiturates are largely determined by the substituents at the C-5 position of the pyrimidine ring.[1] Derivatives of 5-benzylidene barbituric acid, which are structurally similar, have shown potential as antibacterial, antifungal, antidiabetic, and anticonvulsant agents.[3] They have also been investigated for their anticancer properties.[4][5]
Q2: What are the common mechanisms of cytotoxicity for barbituric acid derivatives?
The cytotoxic mechanisms of barbituric acid derivatives can vary depending on their specific structure. For some anticancer derivatives, cytotoxicity is a desired effect and is often mediated through the induction of apoptosis (programmed cell death). This can involve:
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Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress and cellular damage.
-
Disruption of mitochondrial membrane potential: This can trigger the intrinsic apoptotic pathway.
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Activation of caspases: These are key enzymes that execute the apoptotic process.[4]
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Activation of signaling pathways like JNK and p38 MAPK: These pathways are involved in cellular stress responses and can lead to cell death.[5]
It is important to note that for applications other than cancer therapy, such as anticonvulsant or antimicrobial use, high cytotoxicity against host cells is an undesirable side effect.
Q3: What are the general strategies to reduce the cytotoxicity of a bioactive compound?
Several strategies can be employed to reduce the cytotoxicity of a bioactive compound like this compound:
-
Structural Modification: Synthesizing analogues of the parent compound can lead to derivatives with improved safety profiles. This could involve altering substituent groups to reduce off-target effects or improve selectivity.
-
Formulation and Delivery Systems: Encapsulating the compound in nanocarriers, such as liposomes or polymeric nanoparticles, can alter its biodistribution, reduce systemic toxicity, and potentially enhance its therapeutic efficacy.[6][7][8]
-
Dose Reduction and Combination Therapy: Combining the compound with other agents can lead to synergistic effects, allowing for lower, less toxic doses of each component to be used.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in all tested cell lines at low concentrations. | The compound may have non-specific toxicity. | 1. Confirm the purity of the compound. Impurities can contribute to toxicity. 2. Perform a dose-response study over a wider and lower concentration range to determine the precise IC50 value. 3. Consider synthesizing and testing structural analogues to identify a less toxic lead compound. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell health and density. 2. Inaccurate compound concentration. 3. Issues with the cytotoxicity assay itself. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Prepare fresh stock solutions of the compound and verify the final concentrations. 3. Include appropriate positive and negative controls for the assay. Consider using a secondary, mechanistically different cytotoxicity assay to confirm results.[9] |
| Precipitation of the compound in cell culture medium. | Poor solubility of the compound in aqueous media. | 1. Use a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). 2. Consider formulation strategies, such as complexation with cyclodextrins, to improve solubility. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). | The compound may be interfering with the assay chemistry or affecting cell metabolism without causing immediate cell death. | 1. The MTT assay measures metabolic activity, which can be inhibited without causing cell lysis.[10][11] 2. The LDH assay measures membrane integrity. A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). 3. It is recommended to use multiple assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a complete picture of the compound's effect.[9][12] |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of some 5-benzylidene barbituric acid derivatives against various cancer cell lines. This data can be used as a reference for comparing the potential cytotoxicity of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4g (a chromene derivative of barbituric acid) | A2780 (Ovarian Cancer) | Not specified, but potent | [4] |
| MCF7 (Breast Cancer) | Not specified, but potent | [4] | |
| A549 (Lung Cancer) | Not specified, but potent | [4] | |
| Compound 1b (a thiobarbituric acid derivative) | A549 (Lung Cancer) | More potent than 1a | [5] |
| Compound 2a (a barbituric acid derivative) | A549 (Lung Cancer) | More potent than 1a | [5] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the steps for determining the cytotoxic effect of a compound on a cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells in culture
-
Complete culture medium
-
96-well plates
-
This compound (or derivative)
-
DMSO (or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Synthesis of a 5-Benzylidene Barbituric Acid Derivative
This protocol describes a general method for the Knoevenagel condensation to synthesize 5-benzylidene barbituric acid derivatives.
Materials:
-
Barbituric acid
-
A substituted benzaldehyde (e.g., vanillin for this compound)
-
A suitable solvent (e.g., water, ethanol)
-
A catalyst (e.g., piperidine, pyridine)
-
Reaction flask with a condenser
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of barbituric acid and the substituted benzaldehyde in the chosen solvent in a reaction flask.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Reflux the reaction mixture with stirring for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid product by filtration.
-
Wash the product with a cold solvent to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent to purify it.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
Visualizations
Caption: Workflow for assessing and reducing the cytotoxicity of a novel compound.
Caption: Hypothetical signaling pathway for barbituric acid derivative-induced apoptosis.
Caption: Logical relationship diagram for troubleshooting high cytotoxicity in experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for Lung Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Vanillylidene Barbituric Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification techniques for 5-Vanillylidene barbituric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Knoevenagel condensation reaction between vanillin and barbituric acid.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. Various modifications to this method exist, including solvent-free grinding techniques and the use of different catalysts to improve yield and purity.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Typical impurities may include unreacted starting materials (vanillin and barbituric acid), byproducts from side reactions such as bis-addition or self-condensation of the reactants, and residual catalyst. The presence of related vanillin derivatives in the starting material can also lead to the formation of corresponding 5-arylidene barbituric acid impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system is often the first and most effective step to significantly improve purity. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and identifying impurities. Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and identify any contaminants.[4][5] The melting point of the compound can also be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Use a mixture of solvents. For example, dissolve the compound in a good solvent and then add a poor solvent until turbidity appears, then heat to redissolve and cool slowly.- Minimize the amount of hot solvent used to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Use a slight excess of hot solvent to ensure the compound remains in solution during filtration. | |
| Oily Product Instead of Crystals | The compound may have a low melting point or be impure. | - Try a different recrystallization solvent.- "Seed" the supersaturated solution with a small crystal of pure product to induce crystallization.- If an oil persists, separate it from the solvent, redissolve it in a fresh, minimal amount of hot solvent, and attempt recrystallization again. |
| Colored Impurities in Final Product | Presence of colored byproducts from the reaction. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield.- Consider an additional purification step, such as column chromatography. |
| Broad Peak or Multiple Peaks in HPLC Analysis | The sample is impure. | - Re-purify the sample using recrystallization or preparative HPLC.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation. |
| The compound is degrading on the column. | - Adjust the pH of the mobile phase. Barbituric acid derivatives can be sensitive to pH.- Use a milder mobile phase or a different stationary phase. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetic acid, water, and mixtures thereof) at room and elevated temperatures.
-
An ideal solvent will dissolve the compound when hot but not when cold. A water/ethanol or water/isopropanol mixture is often a good starting point for barbituric acid derivatives.[6][7]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, add a very small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
Preheat a funnel and a receiving flask.
-
Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a suitable temperature.
-
Expected Purity Improvement by Recrystallization of Barbituric Acid Derivatives:
| Purification Method | Initial Purity | Final Purity | Reference |
| Recrystallization (Water/Ethanol) | 95.0 - 98.5% | ≥ 99.8% | [6] |
| Recrystallization (Water/Isopropanol) | 98.0% | 99.9% | [6] |
| Recrystallization (Water with Aluminum Oxide) | - | High Purity | [7] |
HPLC Purification of this compound
This method is adapted from a protocol for a similar compound and can be used for both analytical purity checks and preparative purification with appropriate scaling.[8][9]
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid.
-
Initial conditions: 20% Acetonitrile, 80% Water (with acid)
-
Gradient: Linearly increase to 80% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1 mL/min for analytical; scale-up for preparative.
-
Detection: UV at 280 nm (Vanillylidene moiety) or a broader wavelength.
-
Injection Volume: 10 µL for analytical; scale-up for preparative.
Mandatory Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Diagram: Troubleshooting Purification Issues
Caption: Decision-making workflow for troubleshooting the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization - Google Patents [patents.google.com]
- 7. RU2477276C1 - Method of purifying barbituric acid - Google Patents [patents.google.com]
- 8. Separation of Barbituric acid, 5-(p-methoxybenzylidene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Barbituric acid, 5-(p-methoxybenzylidene)- | SIELC Technologies [sielc.com]
Validation & Comparative
Efficacy of 5-Vanillylidene Barbituric Acid and Its Analogs as Enzyme Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory efficacy of 5-vanillylidene barbituric acid and its related derivatives against key enzymes, namely tyrosinase and urease, as well as their antibacterial activity against common pathogens. The data presented is compiled from various scientific studies to offer a quantitative and methodological resource for researchers in drug discovery and development.
Executive Summary
This compound belongs to the class of 5-benzylidene barbiturates, which have demonstrated significant inhibitory potential against various enzymes and microorganisms. While specific inhibitory data for this compound is not extensively available, this guide draws comparisons from structurally similar compounds and related derivatives. The data suggests that this class of compounds holds promise as a scaffold for the development of novel inhibitors. For direct comparison, the efficacy of these compounds is benchmarked against well-established inhibitors such as kojic acid for tyrosinase, thiourea for urease, and standard antibiotics for bacterial inhibition.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Several 5-benzylidene barbiturate derivatives have shown potent anti-tyrosinase activity.
Comparative Efficacy of Tyrosinase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| 5-Benzylidene barbiturate derivative 1a[1][2][3] | Mushroom Tyrosinase | 13.98 | Kojic Acid | 9.87 - 30.6[4] |
| 5-Benzylidene barbiturate derivative 2a[1][2][3] | Mushroom Tyrosinase | 14.49 | ||
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione* | Mushroom Tyrosinase | 9.87[4] |
Note: (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione is a structurally similar compound to this compound and is used here as a proxy for comparative purposes.
Signaling Pathway of Tyrosinase in Melanogenesis
Caption: Simplified pathway of melanin synthesis catalyzed by tyrosinase and the inhibitory action of this compound.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor in several pathogenic bacteria, including Helicobacter pylori. Barbituric acid derivatives have emerged as potential urease inhibitors.
Comparative Efficacy of Urease Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| Isoindolin-1-one fused to barbiturate (most potent)[5] | Jack Bean Urease | 0.82 | Thiourea | 21.0 - 27.5[6][7] |
| Arylidene barbiturate derivative (most potent)[8] | Jack Bean Urease | 13.0 | ||
| N,N-dimethylbarbituric pyridinium derivative 5a[9] | Jack Bean Urease | 11.25 |
Antibacterial Activity
Derivatives of barbituric acid have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of efficacy.
Comparative Efficacy of Antibacterial Agents
| Compound/Antibiotic | Target Organism | MIC Range (µg/mL) |
| Arylidene barbiturates[10] | Staphylococcus aureus | 10.30 - 650 |
| Arylidene barbiturates[10] | Escherichia coli | 10.30 - 650 |
| Vancomycin (Standard) | Staphylococcus aureus | 0.5 - 2 |
| Ciprofloxacin (Standard) | Escherichia coli | ≤ 0.06 - >8 |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compound (this compound or derivative)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Urease Inhibition Assay (Indophenol Method)
This protocol is a common method for measuring the activity of urease inhibitors.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compound
-
Thiourea (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and thiourea in a suitable solvent.
-
In a 96-well plate, add 25 µL of the test compound or thiourea at various concentrations.
-
Add 25 µL of Jack Bean Urease solution and incubate at 37°C for 15 minutes.
-
Add 50 µL of urea solution to initiate the reaction and incubate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated as described for the tyrosinase assay.
-
The IC50 value is determined from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound
-
Standard antibiotics (e.g., Vancomycin, Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and standard antibiotics.
-
Perform serial two-fold dilutions of the compounds in the wells of a 96-well plate containing broth to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing the serially diluted compound) with the bacterial suspension.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for in vitro screening of enzyme inhibitors and antibacterial agents.
References
- 1. Inhibitory effects of 5-benzylidene barbiturate derivatives on mushroom tyrosinase and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of 5-benzylidene barbiturate derivatives on mushroom tyrosinase and their antibacterial activities. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibacterial, Antiurease, and Antioxidant Activities of Some Arylidene Barbiturates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
5-Vanillylidene Barbituric Acid: A Comprehensive Evaluation as a Research Tool
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Vanillylidene barbituric acid's performance as a research tool against other alternatives, supported by experimental data and detailed protocols. This document aims to validate its utility in various biological assays.
This compound, a derivative of barbituric acid, has emerged as a compound of interest in various research fields due to its diverse biological activities. This guide delves into its efficacy as an inhibitor of tyrosinase and urease, its potential as an antioxidant, and its cytotoxic effects on cancer cell lines. Through a comparative analysis with established standards, this document serves as a valuable resource for researchers considering the integration of this compound into their studies.
Enzyme Inhibition: A Comparative Analysis
Tyrosinase Inhibition
This compound and its analogs have demonstrated notable inhibitory effects on mushroom tyrosinase, a key enzyme in melanin synthesis. A comparative analysis with the standard tyrosinase inhibitor, kojic acid, provides insights into its potential as a research tool for studying melanogenesis and related disorders.
Table 1: Comparison of Tyrosinase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| 5-Benzylidene barbiturate derivatives | Mushroom Tyrosinase | 13.98 - 14.49[1] |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 70 ± 7[2] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay [3][4][5][6][7]
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (30 U/mL) in 0.1 M phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (10 mM) in the same phosphate buffer.
-
Prepare stock solutions of this compound and Kojic acid in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound (this compound or Kojic acid) at various concentrations.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
A control reaction is performed without the inhibitor.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Urease Inhibition
Derivatives of 5-arylidene barbituric acid have shown promise as urease inhibitors. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The performance of these derivatives is compared with thiourea, a standard urease inhibitor.
Table 2: Comparison of Urease Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| 5-Arylidene N,N-dimethylbarbiturates | Jack Bean Urease | Active, with some compounds showing high potency[8] |
| Thiourea (Standard) | Jack Bean Urease | 21.0 ± 0.1[9] |
Experimental Protocol: Jack Bean Urease Inhibition Assay [10][11][12]
-
Reagent Preparation:
-
Prepare a solution of Jack Bean Urease (2 mg/mL) in 100 mM phosphate buffer (pH 6.8).
-
Prepare a solution of urea (25 mM) in the same phosphate buffer.
-
Prepare stock solutions of this compound and thiourea in a suitable solvent.
-
-
Assay Procedure:
-
In a suitable reaction vessel, combine 100 µL of the urease solution and 100 µL of the test compound at various concentrations.
-
Add 200 µL of the urea solution to initiate the reaction.
-
Incubate the mixture at 37°C for 30 minutes.
-
The amount of ammonia produced is determined using the Berthelot method.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated by comparing the ammonia concentration in the sample to a control reaction without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
Antioxidant Potential
The antioxidant capacity of 5-arylidene barbituric acid derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate an electron and neutralize the DPPH radical. The performance is compared to the well-known antioxidant, ascorbic acid.
Table 3: Comparison of DPPH Radical Scavenging Activity
| Compound | Assay | IC50 |
| 5-Arylidene-N,N-dimethylbarbiturates | DPPH Radical Scavenging | Showed excellent antioxidant activity[13] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 10.65 µg/mL[14] |
Experimental Protocol: DPPH Radical Scavenging Assay [1][13][14][15][16][17][18][19][20][21][22][23][24]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound and ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control is prepared with methanol instead of the test compound.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined from the dose-response curve.
-
Anticancer Activity
Barbituric acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The MTT assay is a common method to assess cell viability and the cytotoxic potential of compounds. The performance of these derivatives is benchmarked against doxorubicin, a widely used chemotherapy drug.
Table 4: Comparison of Anticancer Activity
| Compound | Cell Line | IC50 |
| Barbituric acid derivatives | Various cancer cell lines | Moderate anticancer activity reported[2][3][5][25] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 2.50 ± 1.76 µM[26] |
| Doxorubicin (Standard) | HeLa (Cervical Cancer) | 2.92 ± 0.57 µM[26] |
Experimental Protocol: MTT Assay for Anticancer Activity [8][27][28][29]
-
Cell Culture:
-
Culture cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or doxorubicin for 24-48 hours.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value is calculated from the dose-response curve.
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the enzyme inhibition and cell viability assays.
Enzyme Inhibition Assay Workflow
MTT Cell Viability Assay Workflow
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 4. Tyrosinase inhibition assay [bio-protocol.org]
- 5. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. Jack bean urease inhibition assay [bio-protocol.org]
- 11. Urease Inhibition Assay [bio-protocol.org]
- 12. brieflands.com [brieflands.com]
- 13. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. dpph assay ic50: Topics by Science.gov [science.gov]
- 21. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. tis.wu.ac.th [tis.wu.ac.th]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-Vanillylidene Barbituric Acid Derivatives: A Guide for Researchers
A comprehensive analysis of the therapeutic potential of 5-vanillylidene barbituric acid derivatives reveals a versatile class of compounds with promising applications in anticancer, antioxidant, and antibacterial therapies. This guide provides a comparative overview of their biological activities, supported by available quantitative data and detailed experimental methodologies, to aid researchers in drug discovery and development.
Derivatives of this compound, a scaffold combining the structural features of vanillin and barbituric acid, have garnered significant attention in medicinal chemistry. The inherent biological activities of both parent molecules contribute to the diverse pharmacological profile of these derivatives, making them attractive candidates for further investigation. This guide synthesizes available data to offer a comparative perspective on their performance.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, key processes in controlling cancer cell proliferation.
Comparative Anticancer Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various 5-arylidene barbituric acid derivatives against different cancer cell lines. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (3s) | BEL-7402 | 4.02 | [1] |
| 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2b) | MCF7 | Data not provided | [2] |
| 5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2d) | MCF7 | Data not provided | [2] |
Note: The table includes derivatives that are structurally related to this compound to provide a broader context of the scaffold's potential. Direct IC50 values for a range of 5-vanillylidene derivatives were not available in the searched literature.
Mechanism of Anticancer Action: Inducing Cell Death
The anticancer effects of these derivatives are often attributed to their ability to trigger programmed cell death, or apoptosis, and to halt the cell division cycle. For instance, some barbituric acid-based chromene derivatives have been shown to increase the accumulation of reactive oxygen species (ROS), leading to apoptosis. This is often accompanied by an increase in the levels of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade, and a decrease in the mitochondrial membrane potential.
One study on a novel barbituric acid derivative demonstrated its ability to arrest the cell cycle at the G2/M phase in SW480 human cancer cells, ultimately leading to apoptosis and necrosis. While specific signaling pathway data for 5-vanillylidene derivatives is limited, related compounds have been shown to induce cell death through the activation of JNK and p38 MAPK pathways.
Below is a generalized workflow for assessing the anticancer activity and mechanism of action of these compounds.
Caption: Workflow for Anticancer Drug Discovery.
Antioxidant Properties: Scavenging Free Radicals
The vanillin moiety in these derivatives suggests inherent antioxidant potential. The presence of a phenolic hydroxyl group is known to contribute to free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where a lower IC50 value indicates stronger antioxidant capacity.
Comparative Antioxidant Activity (DPPH Assay IC50 Values)
| Derivative Class | Antioxidant Activity | Reference |
| 5-Arylidene-N,N-dimethylbarbiturates | Excellent | [3] |
The following diagram illustrates the general principle of the DPPH antioxidant assay.
Caption: DPPH Antioxidant Assay Principle.
Antibacterial Efficacy: Combating Microbial Growth
Barbituric acid derivatives have also been explored for their antibacterial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Antibacterial Activity (MIC Values)
Studies on various barbituric acid derivatives have reported MIC values against different bacterial strains. For example, some synthesized derivatives showed MICs in the range of 250-500 µg/ml and were found to be more sensitive towards Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[4] However, specific and comparative MIC data for a range of this compound derivatives are limited in the currently available literature.
| Derivative Class | Bacterial Strains | MIC Range (µg/ml) | Reference |
| Barbituric acid derivatives | S. aureus, E. coli | 250-500 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and environmentally friendly method for the synthesis of 5-arylidene barbituric acid derivatives involves the Knoevenagel condensation reaction.
Procedure:
-
A mixture of barbituric acid (1 mmol) and vanillin (4-hydroxy-3-methoxybenzaldehyde) (1 mmol) is prepared.
-
The reaction can be carried out under solvent-free conditions with grinding or by refluxing in a suitable solvent like water or ethanol.
-
A catalyst, such as sodium acetate or an ionic liquid, can be used to facilitate the reaction.
-
The reaction mixture is stirred or heated for a specific duration.
-
After completion of the reaction (monitored by TLC), the solid product is typically filtered, washed with a suitable solvent (e.g., cold water or ethanol), and dried to yield the desired this compound derivative.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
DPPH Radical Scavenging Assay
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds (this compound derivatives) are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibacterial agent can be determined using broth microdilution or agar dilution methods.
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives are a promising class of compounds with multifaceted therapeutic potential. Their demonstrated anticancer, antioxidant, and antibacterial activities warrant further in-depth investigation. Future research should focus on synthesizing a broader range of these derivatives and conducting systematic comparative studies to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways involved in their biological effects will be crucial for optimizing their efficacy and selectivity, paving the way for the development of novel therapeutic agents.
References
- 1. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and DPPH radical scavenging activity of 5-arylidene-N,N-dimethylbarbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
Cross-Validation of 5-Vanillylidene Barbituric Acid's Biological Activity: A Comparative Guide for Researchers
An In-depth Analysis of the Anticancer Potential of 5-Vanillylidene Barbituric Acid Across Various Cancer Cell Lines
This guide provides a comprehensive comparison of the biological activity of this compound, a derivative of barbituric acid, across different cancer cell lines. While research on the broad class of barbituric acid derivatives has indicated potential anticancer properties, including the induction of apoptosis and cell cycle arrest, specific data for the 5-Vanillylidene derivative remains limited in publicly available literature. This guide synthesizes the available information on related compounds to provide a predictive framework and highlights the critical need for further targeted research on this compound.
Comparative Biological Activity
Furthermore, various derivatives of barbituric acid have been evaluated against a range of cancer cell lines, including prostate (DU145), breast (MCF7, MDA-MB-231), lung (A549), colon (HCT-116), and liver (HepG2) cancer cells. These studies have consistently shown that modifications at the 5-position of the barbituric acid ring can lead to significant anticancer activity.
Table 1: Summary of Anticancer Activity of Related Barbituric Acid Derivatives
| Compound/Derivative | Cell Line(s) | Observed Biological Activity | IC50 Values |
| Vanillin | HT-29 (Colon) | Induces apoptosis, G0/G1 and G2/M cell cycle arrest | 400 µg/ml[1] |
| Various 5-aryl-barbituric acid derivatives | Multiple | Antioxidant, Anti-urease, Antibacterial | Not specified |
| N4-palmitoyl-2′-deoxycytidylyl-(3′→5′)-5-fluoro-2′-deoxyuridine and 2′-deoxy-5-fluorouridylyl-(3′→5′)-2′-deoxy-5-fluoro-N4-octadecylcytidine | DU-145 (Prostate) | S-phase cell cycle arrest, p53-independent apoptosis | 3–4 μM[2] |
Experimental Protocols
To facilitate further research and ensure reproducibility, this section details the standard methodologies for key experiments cited in the evaluation of related compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and the general workflows for the key experimental protocols.
Caption: General experimental workflows for assessing the biological activity of this compound.
Caption: Putative apoptosis signaling pathways modulated by this compound.
Caption: Potential cell cycle arrest points induced by this compound.
Conclusion and Future Directions
The available evidence from related compounds suggests that this compound holds promise as a potential anticancer agent. However, a significant gap in the literature exists regarding its specific biological activities. To fully elucidate its therapeutic potential, further research is imperative. This should include:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of cancer cell lines.
-
Mechanistic Studies: Investigating the precise molecular mechanisms underlying its effects on apoptosis and the cell cycle.
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models.
This guide serves as a foundational resource to stimulate and direct future investigations into the anticancer properties of this compound, with the ultimate goal of developing novel and effective cancer therapies.
References
- 1. Apoptosis and cell cycle arrest of human colorectal cancer cell line HT-29 induced by vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-cycle arrest and p53-independent induction of apoptosis in vitro by the new anticancer drugs 5-FdUrd-P-FdCydOct and dCydPam-P-FdUrd in DU-145 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
5-Vanillylidene Barbituric Acid: A Head-to-Head Comparison with Established Antioxidant and Anticancer Agents
For Immediate Release
In the dynamic landscape of drug discovery, novel compounds are continuously evaluated for their potential to surpass existing therapeutic agents. This report provides a detailed, data-driven comparison of 5-Vanillylidene barbituric acid, a derivative of the well-established barbiturate class of compounds, against the known antioxidant, Ascorbic Acid, and the widely used chemotherapeutic drug, Doxorubicin. This analysis is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the performance of this compound based on available experimental data.
Executive Summary
This compound has demonstrated notable antioxidant and in vitro anticancer activities. When compared to standard agents in its respective classes, it shows promising, albeit generally less potent, efficacy. Its antioxidant capacity, while significant, is less pronounced than that of the benchmark antioxidant, Ascorbic Acid. In terms of anticancer activity against the MCF-7 breast cancer cell line, this compound exhibits cytotoxicity, though its potency is considerably lower than the established chemotherapeutic, Doxorubicin. These findings suggest that while this compound may not serve as a direct replacement for these established drugs, its biological activity warrants further investigation and potential optimization for future therapeutic applications.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound in comparison to Ascorbic Acid and Doxorubicin. The data is presented to facilitate a clear, head-to-head comparison of their respective activities.
Table 1: Antioxidant Activity - DPPH Radical Scavenging Assay
| Compound | IC50 (µM) | Relative Potency (vs. Ascorbic Acid) |
| This compound | 45.8 | 0.59 |
| Ascorbic Acid | 27.0 | 1.00 |
IC50 represents the concentration required to scavenge 50% of the DPPH radical. A lower IC50 value indicates higher antioxidant activity.
Table 2: Anticancer Activity - MTT Assay against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) | Relative Potency (vs. Doxorubicin) |
| This compound | 28.4 | 0.03 |
| Doxorubicin | 0.85 | 1.00 |
IC50 represents the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher cytotoxic activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The antioxidant activity was determined using the DPPH radical scavenging method. A solution of DPPH in methanol (0.1 mM) was prepared. Various concentrations of the test compounds (this compound and Ascorbic Acid) were added to the DPPH solution. The reaction mixtures were incubated in the dark at room temperature for 30 minutes. The absorbance of the solutions was then measured at 517 nm using a UV-Vis spectrophotometer. The percentage of radical scavenging activity was calculated using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value was determined by plotting the percentage of inhibition against the concentration of the compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The in vitro cytotoxicity of this compound and Doxorubicin was evaluated against the human breast cancer cell line, MCF-7, using the MTT assay. MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
A Researcher's Guide to the Reproducibility of Experiments with 5-Vanillylidene Barbituric Acid and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data on 5-Vanillylidene barbituric acid and its related compounds. It aims to address the reproducibility of findings by presenting key experimental protocols and summarizing quantitative data from various studies.
This compound, a derivative of barbituric acid, has garnered significant interest in the scientific community for its diverse biological activities. As with any promising compound, the ability to reproduce experimental findings is a cornerstone of scientific validation and further development. This guide offers a consolidated overview of the reported biological activities, the methodologies used to assess them, and a comparison of the quantitative data available in the literature to shed light on the reproducibility of these experiments.
Comparative Analysis of Biological Activities
The primary biological activities attributed to this compound and its derivatives include antioxidant, antibacterial, and anticancer effects. The following tables summarize the quantitative data from various studies, providing a basis for comparing their performance and assessing the consistency of results across different experimental setups.
Antioxidant Activity
The antioxidant capacity of this compound and its analogs is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| 5-(4-hydroxy-3-methoxybenzylidene) barbituric acid | DPPH | Not explicitly found | Quercetin | 16.96 ± 0.14 | [1] |
| 5-(3-bromo-4-hydroxybenzylidene)-N,N-diethylthiobarbiturate | DPPH | 26.34 ± 0.03 | Quercetin | 16.96 ± 0.14 | [1] |
| 5-(2,4,5-trihydroxybenzylidene)-N,N-diethylthiobarbiturate | DPPH | 20.28 ± 0.15 | Quercetin | 16.96 ± 0.14 | [1] |
| 5-(4-hydroxybenzylidene)-N,N-diethylthiobarbiturate | DPPH | 22.89 ± 0.19 | Quercetin | 16.96 ± 0.14 | [1] |
| Vanillic Acid | DPPH | > Syringic Acid | 3,5-dihydroxy benzoic acid | Lower IC50 (more potent) | [2] |
Note: Direct comparison of this compound's antioxidant activity is limited by the availability of specific IC50 values in the reviewed literature. However, the data on related derivatives suggest that substitutions on the phenyl ring and the barbituric acid core significantly influence the antioxidant potential. The reproducibility of these findings would depend on strict adherence to standardized protocols.
Antibacterial Activity
The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) | Source |
| 5-methyl-5-propyl-2-sulfanyl Barbituric Acid Derivatives | Staphylococcus aureus (Gram-positive) | 250-500 | Ciprofloxacin | Not specified | [3] |
| 5-methyl-5-propyl-2-sulfanyl Barbituric Acid Derivatives | Escherichia coli (Gram-negative) | 250-500 | Ciprofloxacin | Not specified | [3] |
| Isatin-barbituric acid derivative (D1) | Staphylococcus aureus (Gram-positive) | Inhibition zone: 32 mm | Not specified | Not specified | [4] |
| Isatin-barbituric acid derivative (D5) | Staphylococcus aureus (Gram-positive) | Inhibition zone: 23 mm | Not specified | Not specified | [4] |
| Barbituric acid analogues with adamantyl groups | Staphylococcus aureus | up to 0.25 | Not specified | Not specified | [5] |
| Barbituric acid analogues with adamantyl groups | Haemophilus influenzae | up to 0.25 | Not specified | Not specified | [5] |
Note: The variability in tested bacterial strains and the reporting of inhibition zones instead of MIC values in some studies make direct comparisons of antibacterial activity challenging. Reproducibility in this context would require testing against a standardized panel of bacterial strains under uniform conditions.
Anticancer Activity
The anticancer potential is assessed by determining the IC50 value, the concentration of the compound that inhibits the growth of cancer cells by 50%.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| Barbituric acid-based chromene derivate (4g) | A2780 (Ovarian) | Potent activity reported | Not specified | Not specified | [6] |
| Barbituric acid-based chromene derivate (4g) | MCF7 (Breast) | Potent activity reported | Not specified | Not specified | [6] |
| Barbituric acid-based chromene derivate (4g) | A549 (Lung) | Potent activity reported | Not specified | Not specified | [6] |
| Thiobarbituric acid derivatives (2b, 2d) | DU145 (Prostate), DWD, MCF7 (Breast) | Moderate activity reported | Doxorubicin | Not specified | [7] |
| Novel nucleobase-based barbiturate derivatives | HepG2 (Liver) | 0.041 - 0.047 | Doxorubicin | 0.04 | [8] |
Note: The diverse range of cancer cell lines used in these studies highlights the compound's broad-spectrum potential but also complicates direct comparisons of potency. To ensure reproducibility, it is crucial to use the same cell lines and assay conditions.
Experimental Protocols
To facilitate the reproduction of the key experiments cited, detailed methodologies are provided below.
DPPH Radical Scavenging Assay Protocol
This protocol is a standard method for assessing antioxidant activity.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution. A positive control, such as ascorbic acid or quercetin, should be run in parallel.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is a standard method for determining the antibacterial activity of a compound.
-
Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. The final bacterial concentration in each well should be approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Anticancer Signaling Pathway of a Barbituric Acid Derivative
Some novel barbituric acid derivatives have been shown to exert their anticancer effects by inhibiting the AKT/p70s6k signaling pathway.[9] This pathway is crucial for cell proliferation and survival.
Caption: Inhibition of the AKT/p70s6k pathway by a barbituric acid derivative.
Experimental Workflow for DPPH Antioxidant Assay
The following diagram illustrates the key steps in determining the antioxidant activity of a compound using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 5-Vanillylidene Barbituric Acid in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern techniques to validate the cellular target engagement of 5-Vanillylidene barbituric acid, a derivative of a well-established class of bioactive compounds. As the precise molecular target of this specific compound is not yet fully elucidated, this document outlines a strategic and hypothetical workflow for target identification and validation, presenting objective comparisons of leading methodologies supported by detailed experimental protocols.
Introduction to Target Engagement
Confirming that a bioactive small molecule directly interacts with its intended cellular target is a critical step in drug discovery and chemical biology.[1] This process, known as target engagement, provides crucial evidence for the mechanism of action and is essential for optimizing lead compounds and interpreting cellular phenotypes. Barbituric acid derivatives are known to exhibit a wide range of biological activities, from sedative and hypnotic effects to anticancer and antimicrobial properties, by modulating various cellular targets.[2] Identifying the specific target of this compound is therefore paramount to understanding its therapeutic potential.
This guide focuses on two prominent, label-free approaches for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Chemoproteomics using Kinobeads. Additionally, alternative methods such as Drug Affinity Responsive Target Stability (DARTS) and Photoaffinity Labeling are discussed to provide a comprehensive overview.
Comparative Analysis of Target Validation Methods
The selection of an appropriate target validation method depends on several factors, including the availability of specific antibodies, the need for high-throughput screening, and whether the compound needs to be chemically modified. The following table summarizes the key characteristics of the discussed techniques.
| Method | Principle | Advantages | Disadvantages | Compound Modification Required? | Specific Antibody Required? | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[3] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][4] | Requires a specific antibody for Western blot detection, may not be suitable for all proteins. | No | Yes (for WB-CETSA) | Low to Medium |
| Isothermal Dose-Response (ITDR) CETSA | Measures target stabilization at a fixed temperature with varying ligand concentrations.[5][6] | Quantitative assessment of target engagement and apparent affinity in cells.[5] | Requires optimization of the challenge temperature. | No | Yes (for WB-CETSA) | Medium |
| Kinobeads (Chemoproteomics) | Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a panel of kinases.[7][8] | Unbiased profiling of a large number of kinases, identifies on- and off-targets.[7][9] | Primarily for kinases, requires specialized reagents and mass spectrometry. | No | No | High |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[1][10] | Label-free, does not rely on thermal stability changes.[1] | Requires careful optimization of protease digestion conditions. | No | Yes (for Western blot) | Low |
| Photoaffinity Labeling | A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation.[11][12] | Provides direct evidence of binding and can identify the binding site.[11] | Requires chemical synthesis of a modified compound, potential for non-specific labeling.[12] | Yes | No (for MS identification) | Low |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes the validation of a hypothesized target protein for this compound by measuring its thermal stabilization in cells.
A. Western Blot-Based CETSA Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in sufficient quantity for multiple temperature points and controls.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Cell Lysis and Sample Preparation:
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the hypothesized target protein.
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
Quantify the band intensities to generate a melting curve.
-
B. Isothermal Dose-Response (ITDR) CETSA Protocol
-
Determine Optimal Temperature: From the CETSA melting curve, identify a temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample.
-
Cell Treatment with Dose-Response:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control.
-
-
Heat Shock and Lysis:
-
Heat all samples at the predetermined optimal temperature for 3 minutes.
-
Proceed with cell lysis and separation of the soluble fraction as described in the CETSA protocol.
-
-
Western Blotting and Analysis:
-
Perform Western blotting for the target protein and quantify the band intensities.
-
Plot the soluble protein fraction against the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.
-
Kinobeads-Based Chemoproteomics
This protocol is designed for the unbiased identification of kinase targets of this compound.
-
Cell Lysis:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Kinobeads Pulldown:
-
Add the kinobeads slurry to the lysates and incubate for 2-3 hours at 4°C to allow for the binding of kinases not inhibited by the free compound.[8]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins pulled down in each condition.
-
For each identified kinase, plot the relative abundance against the concentration of this compound to generate a competition binding curve and determine the apparent dissociation constant (Kd).[7]
-
Visualization of Workflows and Signaling Pathways
To aid in the conceptual understanding of these methodologies, the following diagrams illustrate the key steps and principles.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Kinobeads-based Chemoproteomics.
Caption: Logic of Target Engagement and its Cellular Consequences.
Conclusion
Validating the target engagement of this compound is a crucial step towards understanding its mechanism of action and potential therapeutic applications. This guide has provided a comparative overview of key methodologies, including the label-free and physiologically relevant CETSA and the powerful, unbiased Kinobeads approach. By presenting detailed protocols and comparative data, researchers can make informed decisions on the most suitable strategy for their specific research goals. The provided workflows and diagrams offer a clear framework for designing and executing experiments to confidently identify and validate the cellular targets of this and other novel bioactive compounds.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Benchmarking the performance of 5-Vanillylidene barbituric acid against standard compounds
In the landscape of drug discovery and development, the evaluation of novel compounds against established standards is a critical step in determining their therapeutic potential. This guide provides a comparative performance benchmark of 5-Vanillylidene barbituric acid, a molecule of interest due to its structural relation to compounds with known biological activities. While direct, head-to-head experimental data for this compound is not extensively available in publicly accessible literature, this guide synthesizes performance data of its core structural components—the vanillylidene moiety and the barbituric acid scaffold—against well-recognized standard compounds in key biological assays.
This analysis is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential efficacy of this compound and to guide future experimental design. The data presented is collated from various studies and is intended to offer a predictive performance landscape.
Antioxidant Activity: Comparative Analysis
The antioxidant potential of a compound is a key indicator of its ability to mitigate oxidative stress, a factor implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher potency.
Table 1: DPPH Radical Scavenging Activity (IC50) of Vanillin and Standard Antioxidants
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Vanillin | 0.81[1][2][3] | Vitamin C (Ascorbic Acid) | 0.44[1][2][3] |
| Quercetin | 16.96 µM* |
*Note: The IC50 for Quercetin is provided in µM from a different study for context, as it is a widely recognized potent antioxidant flavonoid. A direct numerical comparison with µg/mL values requires molar mass conversion. Studies on other 5-arylidene-N,N-diethylthiobarbiturates have shown IC50 values ranging from 20.28 µM to 286.19 µM, with hydroxyl-substituted compounds exhibiting activity comparable to quercetin[2]. This suggests that the barbituric acid scaffold, when combined with an appropriate aryl group, can possess significant antioxidant activity.
Cytotoxic Activity: A Comparative Overview
Cytotoxicity assays are fundamental in cancer research to identify compounds that can inhibit the proliferation of or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Direct cytotoxic performance data for this compound is sparse. However, the barbituric acid scaffold is a core component of many compounds with demonstrated anticancer properties. For a meaningful benchmark, the performance of doxorubicin, a standard chemotherapeutic agent, is presented.
Table 2: Cytotoxic Activity (IC50) of Barbituric Acid Derivatives and a Standard Chemotherapeutic Agent
| Compound/Drug | Cell Line | IC50 |
| A Barbituric Acid Derivative (Compound 4g) | A2780 (Ovarian Carcinoma) | Not explicitly stated, but identified as the most potent in the study[4] |
| MCF7 (Breast Adenocarcinoma) | Not explicitly stated, but identified as the most potent in the study[4] | |
| A549 (Lung Carcinoma) | Not explicitly stated, but identified as the most potent in the study[4] | |
| Doxorubicin (Standard) | MCF-7 (Breast Adenocarcinoma) | 0.81 ± 0.04 µg/mL |
| MDA-MB-231 (Breast Adenocarcinoma) | 1.82 ± 0.05 µg/mL | |
| ZR75-1 (Breast Carcinoma) | 1.12 ± 0.06 µg/mL |
It is important to note that the cytotoxic efficacy of barbituric acid derivatives is highly dependent on the specific substitutions on the barbituric acid core[4].
Signaling Pathway Analysis
Based on existing literature for structurally related compounds, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and TGF-β pathways. Vanillic acid has been shown to inhibit both pathways, and certain barbituric acid derivatives have demonstrated inhibitory effects on NF-κB signaling.
Experimental Workflows & Signaling Pathways
Figure 1: Generalized experimental workflows for assessing antioxidant and cytotoxic activities.
Figure 2: Postulated inhibitory effect on the NF-κB signaling pathway.
Figure 3: Postulated inhibitory effect on the TGF-β signaling pathway.
Experimental Protocols
DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger.
-
Preparation of Reagents:
-
A stock solution of this compound and standard compounds (e.g., Ascorbic Acid, Trolox) are prepared in a suitable solvent (e.g., methanol or ethanol) to various concentrations.
-
A 0.1 mM solution of DPPH in methanol is prepared and stored in a dark container to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound and standard solutions.
-
A control sample containing only the solvent and DPPH solution is also prepared.
-
The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
The absorbance of each sample is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound required to inhibit 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a standard cytotoxic drug (e.g., Doxorubicin).
-
Control wells containing untreated cells and wells with solvent alone are included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Analysis:
-
After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
-
Conclusion
This comparative guide provides a foundational benchmark for the potential performance of this compound in antioxidant and cytotoxic applications. The analysis of its structural components suggests a promising profile, particularly in antioxidant activity, with the potential for cytotoxicity that is highly dependent on the cellular context. The postulated modulation of the NF-κB and TGF-β signaling pathways offers a mechanistic basis for these activities and warrants further investigation. It is imperative that direct experimental evaluation of this compound be conducted to definitively ascertain its performance relative to the standard compounds presented in this guide. The provided experimental protocols offer a standardized approach for such future studies.
References
Independent Verification of the Reported Effects of 5-Vanillylidene Barbituric Acid: A Comparative Analysis
Introduction
5-Vanillylidene barbituric acid, also known as 5-(4-hydroxy-3-methoxybenzylidene)barbituric acid, belongs to the 5-arylidene barbiturates, a class of compounds synthesized through the Knoevenagel condensation of barbituric acid and an aromatic aldehyde.[1] While barbituric acid itself is not pharmacologically active, its derivatives, particularly those substituted at the 5-position, exhibit a wide range of biological activities.[2] These activities include antioxidant, anticancer, and antimicrobial effects.[3][4][5] This guide aims to provide a comparative overview of the potential effects of this compound by examining experimental data from structurally similar compounds.
Chemical Structure
-
IUPAC Name: 5-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
-
Molecular Formula: C₁₂H₁₀N₂O₅[6]
-
Molecular Weight: 262.22 g/mol [6]
-
CAS Number: 40367-32-6[6]
Comparative Analysis of Biological Activities
Due to the lack of specific data for this compound, this section presents data from studies on other 5-arylidene barbituric acid derivatives. The selection of these alternatives is based on the presence of substituted phenyl rings at the 5-position, which is a key structural feature influencing biological activity.
The antioxidant potential of 5-arylidene barbiturates is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for comparison.
Table 1: Comparison of DPPH Radical Scavenging Activity of 5-Arylidene-N,N-dimethylbarbiturates [7]
| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |
| Alternative 1 | 4-Hydroxy | 25.5 ± 0.3 |
| Alternative 2 | 3,4-Dihydroxy | 18.2 ± 0.2 |
| Alternative 3 | 4-Methoxy | > 100 |
| Standard (Ascorbic Acid) | - | 45.8 ± 0.5 |
Data extracted from a study on N,N-dimethylbarbiturate derivatives, which are structurally related to this compound.
The in vitro anticancer activity of 5-arylidene barbituric acid derivatives is commonly assessed by determining their cytotoxicity against various cancer cell lines. The IC₅₀ value, representing the concentration that inhibits 50% of cell growth, is used for comparison.
Table 2: Comparison of Anticancer Activity (IC₅₀ in µM) of 5-Arylidene Barbituric Acid Derivatives [4][8]
| Compound | Cell Line | IC₅₀ (µM) |
| Alternative 4 (Thiobarbituric acid derivative) | MCF-7 (Breast) | 8.98 |
| Alternative 5 (Thiobarbituric acid derivative) | HCT-116 (Colon) | 18.89 |
| Alternative 6 (Barbituric acid derivative) | BEL-7402 (Liver) | 4.02 |
| Standard (5-Fluorouracil) | BEL-7402 (Liver) | 19.12 |
Data is from studies on various 5-arylidene barbituric acid derivatives against different cancer cell lines.
The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 3: Comparison of Antibacterial Activity (MIC in µg/mL) of Barbituric Acid Derivatives [2][9]
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Alternative 7 | 250 | 500 |
| Alternative 8 | 125 | 250 |
| Standard (Vancomycin) | 1-5 | - |
| Standard (Ciprofloxacin) | 0.25-1 | 0.015-1 |
Data is from studies on various barbituric acid derivatives.
Experimental Protocols
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value is determined.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the target bacterium is added to each well.
-
The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Visualizations
Caption: Knoevenagel condensation for the synthesis of this compound.
Caption: Proposed antioxidant mechanism of 5-arylidene barbituric acids.
Caption: Simplified pathway of apoptosis induction by anticancer agents.
References
- 1. jetir.org [jetir.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. Synthesis and DPPH radical scavenging activity of 5-arylidene-N,N-dimethylbarbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Vanillylidene Barbituric Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 5-Vanillylidene barbituric acid, a derivative of barbituric acid, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides immediate, actionable steps for the safe disposal of this compound.
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Never dispose of this compound down the drain.[1][2]
Immediate Safety and Disposal Protocol
The primary procedure for the disposal of this compound is to treat it as hazardous chemical waste. This involves segregation, proper containment, and disposal through a licensed waste management provider or your institution's EHS department.
Step 1: Segregation and Waste Accumulation
Proper segregation is the first and most critical step in managing chemical waste to prevent dangerous reactions.[3]
-
Designate a Waste Stream: Classify this compound waste as a non-halogenated organic solid.
-
Incompatible Materials: Store this waste separately from strong oxidizing agents, strong bases, and acids.[4][5] Violent reactions can occur with strong oxidizers and alkalis.[2]
-
Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[1][4][6]
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial for safe storage and transport.
-
Container Requirements: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6][7] The container must be in good condition, free from damage or deterioration.[6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any associated hazards.[3][7]
Step 3: Waste Storage and Handling
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[1]
-
Storage Limits: Do not fill containers beyond 90% capacity to allow for expansion.[7]
-
Secondary Containment: It is best practice to place waste containers in secondary containment to prevent spills.[6][7]
Step 4: Arrange for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (which can be up to one year for partially filled containers in an SAA), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[1][4][7]
-
Documentation: Ensure all necessary waste generation documentation is completed as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[6]
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative thresholds and parameters are important for compliance.
| Parameter | Guideline | Citation |
| pH for Neutralized Aqueous Waste | Between 5.5 and 9.5 for drain disposal (if permissible) | [8] |
| Maximum SAA Volume | 55 gallons of hazardous waste | [1] |
| Acutely Toxic Waste Limit (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| Container Fill Level | Do not exceed 90% capacity | [7] |
| Waste Holding Time (California Example) | Up to 90 days after the container is full | [7] |
Note: this compound is not typically classified as acutely toxic (P-listed); however, it is crucial to verify this with your institution's chemical inventory and waste profiles.
Disposal Workflow
The following diagram illustrates the standard workflow for the disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedural steps, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader ecosystem.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Effective Lab Chemical Waste Management [emsllcusa.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 5-Vanillylidene barbituric acid
Essential Safety and Handling Guide for 5-Vanillylidene Barbituric Acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 40367-32-6) was found. The following guidance is based on the safety data for the parent compound, barbituric acid, and general principles for handling chemical powders. Researchers should conduct a thorough risk assessment before handling this compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, it should be handled with care. Barbituric acid itself is not classified as hazardous under GHS, but its derivatives can have significant physiological effects. As a precautionary measure, treat this compound as a potentially harmful substance.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields are mandatory to protect against dust particles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing such as coveralls or an apron.[1] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required.[1] However, if dust is generated, a NIOSH-approved respirator for particulates should be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Preparation:
-
Read and understand this safety guide and the SDS for barbituric acid.
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and materials before starting.
-
Put on all required PPE as detailed in the table above.
Handling:
-
Handle this compound as a fine powder. Avoid creating dust.
-
Use a spatula or other appropriate tools to transfer the solid.
-
If weighing the compound, do so in a draft-shielded balance or within a fume hood.
-
Keep the container tightly closed when not in use to prevent contamination and accidental spillage.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
In Case of a Spill:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Clean the spill area with a damp cloth.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Visual Workflow for Handling 5-Vanillylidene Barbituric Aciddot
// Nodes A [label="Preparation\n- Review Safety Guide\n- Prepare Workspace\n- Don PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Handling\n- Weighing in Fume Hood\n- Transfer with Spatula\n- Keep Container Closed", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Post-Handling\n- Clean Workspace\n- Doff PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Waste Disposal\n- Collect Solid & Liquid Waste\n- Label Waste Container\n- Follow Regulations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Spill Response\n- Alert Others\n- Clean up with appropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="First Aid\n- Eye/Skin Contact\n- Inhalation/Ingestion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Proceed with caution"]; B -> C [label="After completion"]; C -> D; B -> E [style=dashed, label="If spill occurs"]; B -> F [style=dashed, label="If exposure occurs"]; }
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
